SU11652
Description
SU-11652 is a tyrosine kinase inhibitor.
a tyrosine kinase inhibitor; amino acid sequence in first source
Structure
3D Structure
Properties
IUPAC Name |
5-[(Z)-(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]-N-[2-(diethylamino)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN4O2/c1-5-27(6-2)10-9-24-22(29)20-13(3)19(25-14(20)4)12-17-16-11-15(23)7-8-18(16)26-21(17)28/h7-8,11-12,25H,5-6,9-10H2,1-4H3,(H,24,29)(H,26,28)/b17-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLJEFSRINKZLC-ATVHPVEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)Cl)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)Cl)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90648016 | |
| Record name | 5-((Z)-(5-Chloro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl)-N-(2-(diethylamino)ethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
326914-10-7 | |
| Record name | SU-11652 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0326914107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SU-11652 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08009 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 5-((Z)-(5-Chloro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl)-N-(2-(diethylamino)ethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SU-11652 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C7AZL970U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
SU11652: A Dual-Mechanism Kinase Inhibitor Targeting Angiogenesis and Lysosomal Stability
An In-depth Technical Guide on the Mechanism of Action of SU11652 for Researchers, Scientists, and Drug Development Professionals.
This compound is a potent, cell-permeable, ATP-competitive inhibitor of multiple receptor tyrosine kinases (RTKs), primarily targeting members of the split kinase family. Its mechanism of action extends beyond kinase inhibition, encompassing the induction of lysosomal membrane permeabilization through the inhibition of acid sphingomyelinase. This dual activity makes this compound a subject of significant interest in cancer research, particularly for its potential to overcome drug resistance.
Core Mechanism 1: Receptor Tyrosine Kinase Inhibition
This compound exhibits potent inhibitory activity against a range of RTKs crucial for tumor angiogenesis and cell proliferation. Its primary targets include Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), Fibroblast Growth Factor Receptor (FGFR), and c-Kit.[1] More recent findings have also identified it as a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML).[1]
Quantitative Inhibition Profile
The inhibitory potency of this compound against various kinases has been quantified through in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.
| Target Kinase | IC50 Value (nM) | Notes |
| FLT3 (wild type) | ~1.5 | Potent inhibition.[1] |
| FLT3 (D835Y mutant) | 16 | Reduced sensitivity compared to wild type.[1] |
| FLT3 (D835H mutant) | 32 | Reduced sensitivity compared to wild type.[1] |
| PDGFRβ | 3 - 500 | Broad range of reported inhibitory values.[1] |
| VEGFR2 | 3 - 500 | Broad range of reported inhibitory values.[1] |
| FGFR1 | 3 - 500 | Broad range of reported inhibitory values.[1] |
| c-Kit | 3 - 500 | Effective against mutant forms of Kit.[1][2] |
| Flk-1 | 3 - 500 | Another designation for VEGFR2.[1] |
Downstream Signaling Pathway Inhibition
By inhibiting these RTKs, this compound effectively blocks their downstream signaling cascades, which are critical for cell growth, proliferation, and survival. Key pathways affected include the Ras/MAPK, PI3K/Akt, and JAK/STAT pathways.[1] Inhibition of these pathways by this compound leads to cell cycle arrest and induction of apoptosis in cancer cells harboring activating mutations in these kinases.[1]
Core Mechanism 2: Lysosomal Destabilization
Beyond its role as a kinase inhibitor, this compound demonstrates a distinct mechanism of action by inducing lysosomal membrane permeabilization (LMP).[3][4] This effect is initiated by the drug's accumulation in lysosomes and subsequent inhibition of acid sphingomyelinase (ASM), a key enzyme for maintaining lysosomal membrane integrity.[3][4]
Inhibition of ASM leads to the destabilization of the lysosomal membrane, resulting in the leakage of lysosomal proteases, such as cathepsins, into the cytosol.[3] This release of hydrolytic enzymes triggers a cascade of events leading to cell death, which can occur independently of apoptosis, providing a potential avenue to overcome resistance to conventional apoptotic inducers.
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the IC50 value of this compound against a specific kinase.
Methodology: A common method involves a radiometric filter-binding assay.
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Reaction Mixture Preparation: Prepare a reaction mixture containing the purified kinase, a specific substrate (e.g., a peptide or protein), ATP (including a radiolabeled ATP, such as [γ-³²P]ATP), and a buffer solution.
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Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. A control with no inhibitor (vehicle, typically DMSO) is also included.
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Initiation and Incubation: Initiate the kinase reaction by adding the ATP mixture. Incubate the reactions at a controlled temperature (e.g., 30°C) for a specific duration.
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Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
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Substrate Capture: Spot the reaction mixtures onto a filter membrane (e.g., phosphocellulose paper) that binds the phosphorylated substrate.
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Washing: Wash the filters extensively to remove unincorporated radiolabeled ATP.
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Quantification: Measure the radioactivity remaining on the filters using a scintillation counter.
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Data Analysis: Calculate the percentage of kinase activity inhibition for each this compound concentration relative to the control. Plot the inhibition percentage against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Acid Sphingomyelinase (ASM) Activity Assay
Objective: To measure the inhibitory effect of this compound on ASM activity.
Methodology: A fluorometric assay using a specific ASM substrate is commonly employed.
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Sample Preparation: Prepare cell or tissue lysates containing ASM.
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Inhibitor Pre-incubation: Pre-incubate the lysates with various concentrations of this compound.
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Substrate Addition: Add a fluorogenic ASM substrate (e.g., a sphingomyelin analog that releases a fluorescent product upon cleavage).
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Incubation: Incubate the reaction mixture at 37°C in an acidic buffer (pH ~5.0) to ensure optimal ASM activity.
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Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence plate reader.
-
Data Analysis: Determine the percentage of ASM activity inhibition for each this compound concentration compared to the control and calculate the IC50 value.
Lysosomal Membrane Permeabilization (LMP) Assay
Objective: To assess the ability of this compound to induce LMP.
Methodology: The acridine orange (AO) redistribution assay is a widely used method.
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Cell Culture and Treatment: Culture cells to the desired confluency and treat them with different concentrations of this compound for various time points.
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Acridine Orange Staining: Incubate the cells with a low concentration of acridine orange, a lysosomotropic dye that fluoresces red in the acidic environment of intact lysosomes and green in the cytoplasm and nucleus.
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Microscopy: Visualize the cells using a fluorescence microscope.
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Analysis: In healthy cells, AO accumulates in lysosomes, resulting in punctate red fluorescence. Upon LMP induced by this compound, AO leaks into the cytoplasm and nucleus, leading to a decrease in red fluorescence and an increase in diffuse green fluorescence. The change in the red/green fluorescence intensity ratio can be quantified to assess the degree of LMP.
Conclusion
This compound presents a multifaceted mechanism of action, combining the targeted inhibition of key oncogenic RTKs with a distinct ability to induce lysosomal cell death. This dual functionality underscores its potential as a valuable tool in cancer research and as a lead compound for the development of novel therapeutics, particularly for tumors that have developed resistance to conventional therapies. The detailed protocols provided herein offer a framework for the further investigation and characterization of this compound and similar multi-targeting agents.
References
- 1. This compound Inhibits tyrosine kinase activity of FLT3 and growth of MV-4-11 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sunitinib and this compound inhibit acid sphingomyelinase, destabilize lysosomes, and inhibit multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
SU11652: A Technical Guide to its Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
SU11652 is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor that has demonstrated significant preclinical activity in various cancer models. Structurally similar to sunitinib, this compound exhibits a distinct and compelling biological profile, notably its potent inhibition of FMS-like tyrosine kinase 3 (FLT3) and its unique mechanism of inducing lysosomal cell death. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on quantitative data, detailed experimental methodologies, and visual representations of its biological pathways and experimental workflows.
Introduction
The development of targeted therapies has revolutionized oncology, and receptor tyrosine kinases (RTKs) have emerged as critical targets due to their central role in regulating cell proliferation, survival, and angiogenesis. This compound was identified as a promising anti-cancer agent through the screening of small-molecule kinase inhibitor libraries.[1] It is a cell-permeable, ATP-competitive inhibitor that targets several members of the split kinase family of RTKs, including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), fibroblast growth factor receptors (FGFRs), and Kit.[2] Of particular significance is its high potency against both wild-type and mutant forms of FLT3, a key driver in acute myeloid leukemia (AML).[1][3]
Furthermore, this compound distinguishes itself from many other kinase inhibitors through a novel mechanism of action involving the induction of lysosomal membrane permeabilization.[2] This is achieved through the inhibition of acid sphingomyelinase, leading to lysosomal destabilization and the release of cathepsins into the cytosol, ultimately triggering a caspase-independent cell death pathway.[2] This unique property allows this compound to effectively kill cancer cells, including those that are multidrug-resistant.[2]
Mechanism of Action
This compound exerts its anti-cancer effects through a dual mechanism: inhibition of key receptor tyrosine kinases and induction of lysosomal-mediated cell death.
Receptor Tyrosine Kinase Inhibition
This compound competitively binds to the ATP-binding pocket of multiple RTKs, thereby blocking downstream signaling pathways crucial for tumor growth and angiogenesis.[4] Its most prominent target is FLT3, a receptor frequently mutated in AML.[1][3] By inhibiting FLT3, this compound effectively blocks the activation of downstream pro-survival pathways such as ERK, Akt, and STAT.[1]
Lysosomal Destabilization
A defining feature of this compound is its ability to induce lysosomal membrane permeabilization.[2] This process is initiated by the drug's accumulation in lysosomes and subsequent inhibition of acid sphingomyelinase, a key enzyme for maintaining lysosomal membrane integrity.[2] The resulting destabilization leads to the release of lysosomal proteases, such as cathepsins, into the cytoplasm, triggering a cascade of events that culminate in cell death, even in apoptosis-resistant cancer cells.[2]
Quantitative Data
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Assay Type | Reference |
| FLT3 (wild-type) | ~1.5 | Biochemical | [1][3] |
| FLT3 (D835Y mutant) | 16 | Biochemical | [1][3] |
| FLT3 (D835H mutant) | 32 | Biochemical | [1][3] |
| PDGFRβ | 3 - 500 | Biochemical | [3] |
| VEGFR2 | 3 - 500 | Biochemical | [3] |
| FGFR1 | 3 - 500 | Biochemical | [3] |
| c-Kit | 3 - 500 | Biochemical | [3] |
Table 2: In Vitro Cellular Activity of this compound
| Cell Line | Cancer Type | Key Mutation(s) | IC50 (nM) | Assay Type | Reference |
| MV-4-11 | Acute Myeloid Leukemia | FLT3-ITD | ~5 | MTT Assay | [3][5] |
| HL-60 | Acute Promyelocytic Leukemia | - | >500 | MTT Assay | [3] |
| Jurkat | Acute T-cell Leukemia | - | >500 | MTT Assay | [3] |
| Karpas 299 | Anaplastic Large Cell Lymphoma | ALK fusion, p53 mutation | >500 | MTT Assay | [3] |
| MCF7-Bcl-2 | Breast Cancer | Apoptosis-resistant | Low micromolar | Cell Viability Assay | [2] |
| HeLa | Cervical Carcinoma | - | Low micromolar | Cell Viability Assay | [2] |
| U-2-OS | Osteosarcoma | - | Low micromolar | Cell Viability Assay | [2] |
| Du145 | Prostate Carcinoma | - | Low micromolar | Cell Viability Assay | [2] |
| WEHI-S | Fibrosarcoma | - | Low micromolar | Cell Viability Assay | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
References
- 1. This compound Inhibits tyrosine kinase activity of FLT3 and growth of MV-4-11 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sunitinib and this compound inhibit acid sphingomyelinase, destabilize lysosomes, and inhibit multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Inhibits tyrosine kinase activity of FLT3 and growth of MV-4-11 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to SU11652: A Multi-Targeted Tyrosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SU11652 is a potent, ATP-competitive inhibitor of multiple receptor tyrosine kinases (RTKs), playing a significant role in preclinical cancer research. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. Detailed experimental protocols for its synthesis, in vitro kinase inhibition, and cell-based viability assays are presented, alongside guidance for in vivo studies. The information is intended to serve as a technical resource for researchers investigating the therapeutic potential of this and similar multi-targeted kinase inhibitors.
Chemical Structure and Identification
This compound is a synthetic organic compound belonging to the indolinone class of molecules. Its chemical structure is characterized by a pyrrole ring linked to an oxindole moiety.
Systematic IUPAC Name: 5-[(Z)-(5-chloro-2-oxo-1,2-dihydroindol-3-ylidene)methyl]-N-[2-(diethylamino)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide[1]
Chemical Identifiers:
-
SMILES: CCN(CC)CCNC(=O)c1c(C)c(/C=C/2/c3cc(ccc3NC2=O)Cl)[nH]c1C
-
InChI Key: XPLJEFSRINKZLC-ATVHPVEESA-N[2]
-
InChI: InChI=1S/C22H27ClN4O2/c1-5-27(6-2)10-9-24-22(29)20-13(3)19(25-14(20)4)12-17-16-11-15(23)7-8-18(16)26-21(17)28/h7-8,11-12,25H,5-6,9-10H2,1-4H3,(H,24,29)(H,26,28)/b17-12-
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for understanding its behavior in biological systems and for formulation development.
| Property | Value | Reference |
| Molecular Formula | C22H27ClN4O2 | [1] |
| Molecular Weight | 414.93 g/mol | [1] |
| Appearance | Solid | |
| Solubility | Soluble in DMSO | [3] |
Mechanism of Action
This compound is a multi-targeted receptor tyrosine kinase inhibitor. It exerts its effects by competitively binding to the ATP-binding site of several RTKs, thereby inhibiting their autophosphorylation and the subsequent downstream signaling cascades that are crucial for cell proliferation, survival, and angiogenesis.
Key molecular targets of this compound include:
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Vascular Endothelial Growth Factor Receptors (VEGFRs)
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Platelet-Derived Growth Factor Receptors (PDGFRs) [3]
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Fibroblast Growth Factor Receptors (FGFRs) [3]
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c-Kit [3]
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FMS-like tyrosine kinase 3 (FLT3)
Inhibition of these kinases disrupts vital cellular processes in cancer cells, leading to cytostatic and cytotoxic effects. Notably, this compound has also been shown to induce lysosomal membrane permeabilization, contributing to its anti-cancer activity.[4]
The primary signaling pathway inhibited by this compound involves the blockade of receptor tyrosine kinase activation at the cell surface, preventing the initiation of downstream pathways such as the RAS/MAPK and PI3K/AKT signaling cascades.
Caption: Signaling pathway inhibited by this compound.
Quantitative Data: In Vitro Kinase Inhibitory Activity
The inhibitory potency of this compound against a panel of kinases is summarized below. IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity in vitro.
| Kinase Target | IC50 (nM) | Reference |
| FLT3 (wild type) | 1.5 | [5] |
| FLT3 (D835Y mutant) | 16 | [5] |
| FLT3 (D835H mutant) | 32 | [5] |
| PDGFRβ | 3 | [3] |
| VEGFR2 | 3 | |
| FGFR1 | 170 | [4] |
| c-Kit | Varies by mutation | [3] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is based on the general procedure for related indolinone compounds. The key step involves a Knoevenagel condensation between 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylamino-ethyl)-amide and 5-chloro-1,3-dihydro-indol-2-one.
Materials:
-
5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylamino-ethyl)-amide
-
5-chloro-1,3-dihydro-indol-2-one
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Ethanol
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Piperidine
-
Hydrochloric acid
Procedure:
-
A mixture of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylamino-ethyl)-amide and 5-chloro-1,3-dihydro-indol-2-one in ethanol is prepared.
-
A catalytic amount of piperidine is added to the mixture.
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The reaction mixture is heated at reflux for a specified period (typically several hours) and the reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
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The crude product is washed with cold ethanol and then purified by recrystallization or column chromatography to yield the final product, this compound.
-
The structure and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for determining the IC50 values of this compound against target kinases.
Materials:
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Recombinant kinase
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Kinase-specific substrate
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This compound (in DMSO)
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ATP (radiolabeled [γ-³²P]ATP or unlabeled for non-radiometric assays)
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Kinase reaction buffer
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96-well plates
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Scintillation counter or plate reader (depending on the assay format)
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
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In a 96-well plate, add the recombinant kinase and its specific substrate to each well.
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Add the diluted this compound or DMSO (vehicle control) to the respective wells.
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Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.
-
Terminate the reaction.
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Quantify the amount of phosphorylated substrate. For radiometric assays, this involves capturing the radiolabeled phosphate on a filter and measuring with a scintillation counter. For non-radiometric assays (e.g., ELISA-based), this involves detection with a phospho-specific antibody.
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT assay to assess the effect of this compound on the viability of cancer cell lines.
Materials:
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Cancer cell line of interest
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Complete cell culture medium
-
This compound (in DMSO)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Solubilization solution (e.g., DMSO or acidic isopropanol)
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96-well cell culture plates
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Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
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Prepare serial dilutions of this compound in complete cell culture medium.
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Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound or vehicle control (DMSO).
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Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
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After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
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Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
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Measure the absorbance of the solution in each well at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot it against the this compound concentration to determine the IC50 value.
Caption: Workflow for an MTT cell viability assay.
In Vivo Xenograft Model (General Guidance)
This section provides general guidelines for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
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Immunocompromised mice (e.g., nude or SCID)
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Cancer cell line for tumor implantation
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This compound formulation for in vivo administration
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Vehicle control
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Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of the immunocompromised mice.
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Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
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Administer this compound or the vehicle control to the mice according to a predetermined dosing schedule (e.g., daily oral gavage).
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Monitor the tumor size using calipers at regular intervals throughout the study.
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Monitor the body weight of the mice as an indicator of toxicity.
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At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Plot the mean tumor volume over time for each group to evaluate the anti-tumor efficacy of this compound.
Conclusion
This compound is a valuable research tool for investigating the roles of various receptor tyrosine kinases in cancer and other diseases. Its multi-targeted nature provides a broad spectrum of activity, making it a compound of interest for preclinical drug development. The experimental protocols and data presented in this guide are intended to facilitate further research into the biological activities and therapeutic potential of this compound. As with any experimental work, it is crucial to carefully optimize protocols for the specific kinases, cell lines, and animal models being used.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. platelet derived growth factor receptor beta | Type III RTKs: PDGFR, CSFR, Kit, FLT3 receptor family | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. fibroblast growth factor receptor 1 | Type V RTKs: FGF (fibroblast growth factor) receptor family | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
In-Depth Technical Guide to the Target Receptor Tyrosine Kinases of SU11652
For Researchers, Scientists, and Drug Development Professionals
Abstract
SU11652 is a potent, ATP-competitive, multi-targeted receptor tyrosine kinase (RTK) inhibitor with significant implications for cancer therapy and research. This document provides a comprehensive technical overview of the primary RTK targets of this compound, including Platelet-Derived Growth Factor Receptor (PDGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Feline McDonough Sarcoma (FMS)-like Tyrosine Kinase 3 (FLT3), and Mast/stem cell growth factor receptor (c-Kit). In addition to its primary mechanism of action, this guide details a secondary, non-RTK-mediated cytotoxic mechanism involving lysosomal destabilization. This whitepaper synthesizes quantitative inhibitory data, detailed experimental methodologies, and visual representations of associated signaling pathways and experimental workflows to serve as a vital resource for professionals in the field of oncology and drug development.
Core Target Receptor Tyrosine Kinases and In Vitro Inhibitory Activity
This compound demonstrates potent inhibitory activity against several members of the split-kinase family of RTKs. The following table summarizes the available quantitative data on the half-maximal inhibitory concentrations (IC50) and inhibitor constants (Ki) of this compound against its key targets.
| Target Kinase | IC50 / Ki (nM) | Notes |
| FLT3 (wild type) | ~1.5 | Potent inhibition observed in biochemical assays.[1] |
| FLT3 (D835Y mutant) | 16 | Reduced sensitivity compared to wild type.[1] |
| FLT3 (D835H mutant) | 32 | Reduced sensitivity compared to wild type.[1] |
| PDGFRβ | 3 - 500 | Range reported from various studies.[1] |
| VEGFR2 (Flk-1) | 3 - 500 | Range reported from various studies.[1] |
| FGFR1 | 3 - 500 | Range reported from various studies.[1] |
| c-Kit | 3 - 500 | Range reported from various studies.[1] |
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by inhibiting the downstream signaling cascades initiated by its target RTKs. These pathways are crucial for cell proliferation, survival, migration, and angiogenesis.
FLT3 Signaling Pathway
Mutations in FLT3 are prevalent in Acute Myeloid Leukemia (AML), leading to constitutive activation of its downstream signaling pathways. This compound has been shown to effectively block these pathways in FLT3-ITD-positive cells.[1][2]
PDGFR, VEGFR, and c-Kit Signaling Pathways
This compound also targets the signaling pathways downstream of PDGFR, VEGFR, and c-Kit, which are pivotal in tumor angiogenesis and growth.
References
SU11652 Signaling Pathway Modulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SU11652 is a multi-targeted tyrosine kinase inhibitor (TKI) that has garnered interest in preclinical cancer research. It is a potent, ATP-competitive inhibitor of several receptor tyrosine kinases (RTKs) implicated in tumor angiogenesis and growth, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Kit. Beyond its direct kinase inhibition, this compound exhibits a distinct mechanism of action involving the induction of lysosomal membrane permeabilization, leading to a non-apoptotic form of cell death. This technical guide provides an in-depth overview of the signaling pathways modulated by this compound, detailed experimental protocols for its characterization, and a summary of available quantitative data.
Introduction
This compound is an indolinone derivative that shares structural similarities with sunitinib, a clinically approved multi-kinase inhibitor. Its primary mechanism of action involves the inhibition of the split-kinase domain family of RTKs, thereby disrupting downstream signaling cascades crucial for cell proliferation, survival, and angiogenesis.[1] A compelling aspect of this compound's pharmacology is its ability to induce cell death through a secondary, kinase-independent mechanism by destabilizing lysosomal membranes.[2] This dual mode of action suggests its potential to overcome resistance to conventional apoptosis-inducing therapies.
Core Signaling Pathways Modulated by this compound
This compound primarily exerts its effects through the inhibition of key RTKs and the induction of lysosomal stress.
Inhibition of Receptor Tyrosine Kinase Signaling
This compound competitively binds to the ATP-binding pocket of several RTKs, preventing their phosphorylation and subsequent activation of downstream signaling pathways. The primary targets include:
-
VEGFRs: Inhibition of VEGFRs, particularly VEGFR2 (also known as KDR or Flk-1), blocks the signaling cascade initiated by VEGF. This leads to the suppression of angiogenesis, a critical process for tumor growth and metastasis.
-
PDGFRs: By inhibiting PDGFR-α and PDGFR-β, this compound interferes with the signaling pathways that regulate cell growth, proliferation, and migration in both tumor cells and the tumor stroma.
-
Kit: this compound is a potent inhibitor of the c-Kit receptor, which is often mutated and constitutively active in various malignancies, including gastrointestinal stromal tumors (GIST) and certain types of leukemia.[1]
-
FMS-like tyrosine kinase 3 (FLT3): this compound has been shown to be a potent inhibitor of both wild-type and mutated forms of FLT3, a key driver in acute myeloid leukemia (AML).
The inhibition of these RTKs disrupts major downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which are central to cancer cell proliferation and survival.
Induction of Lysosomal Membrane Permeabilization
A distinct and critical aspect of this compound's mechanism of action is its ability to induce lysosomal membrane permeabilization (LMP).[2] This process involves the following steps:
-
Accumulation in Lysosomes: As a weakly basic compound, this compound accumulates within the acidic environment of lysosomes.
-
Inhibition of Acid Sphingomyelinase: this compound inhibits the activity of acid sphingomyelinase, a lysosomal enzyme crucial for maintaining lysosomal membrane integrity.[2]
-
Lysosomal Destabilization: The inhibition of acid sphingomyelinase leads to the destabilization of the lysosomal membrane.
-
Release of Cathepsins: The compromised membrane allows for the leakage of lysosomal proteases, such as cathepsins, into the cytosol.
-
Cell Death: The released cathepsins trigger a cascade of events leading to a non-apoptotic form of programmed cell death.
This lysosome-mediated cell death pathway is particularly significant as it can bypass resistance to apoptosis, a common mechanism of drug resistance in cancer.
Quantitative Data
The following tables summarize the available quantitative data for this compound's inhibitory activity against various kinases and cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Assay Conditions | Reference |
| PDGFR | 10 | Not Specified | [1] |
| Flk-1 (VEGFR2) | 30 | Not Specified | [1] |
| c-Kit | 50 | Not Specified | [1] |
| FLT3 (wild-type) | ~1.5 | In vitro kinase assay | |
| FLT3 (D835Y mutant) | 16 | In vitro kinase assay | |
| FLT3 (D835H mutant) | 32 | In vitro kinase assay |
Table 2: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (nM) | Assay | Reference |
| MV-4-11 | Acute Myeloid Leukemia (FLT3-ITD) | ~5 | MTT Assay | |
| Mast cell lines (mutant Kit) | Mast Cell Tumor | < 1000 | Growth Inhibition | [1] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize the activity of this compound are provided below.
Cell Viability and Proliferation (MTT Assay)
This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired duration (e.g., 24, 48, 72 hours).
-
After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis of RTK Phosphorylation
This protocol is used to determine the effect of this compound on the phosphorylation status of its target RTKs.
Materials:
-
Cancer cell lines expressing the target RTKs
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (specific for the phosphorylated and total forms of the target RTK)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at various concentrations and for different time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target RTK.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total form of the RTK to confirm equal protein loading.
Lysosomal Membrane Permeabilization (Acridine Orange Staining)
This protocol uses the fluorescent dye acridine orange (AO) to assess the integrity of the lysosomal membrane.
Materials:
-
Cancer cell lines
-
This compound
-
Acridine Orange (AO) staining solution (e.g., 5 µg/mL in complete medium)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Incubate the cells with AO staining solution for 15-30 minutes at 37°C.
-
Wash the cells with PBS.
-
Analyze the cells using a fluorescence microscope. In healthy cells, AO accumulates in the acidic lysosomes and emits red fluorescence. Upon LMP, AO leaks into the cytosol and nucleus, where it intercalates with DNA and RNA, emitting green fluorescence. A shift from red to green fluorescence indicates LMP.
-
Alternatively, quantify the fluorescence shift using a flow cytometer.
Preclinical and Clinical Development Status
In Vivo Preclinical Studies
Information regarding in vivo efficacy and toxicology studies of this compound in animal models is limited in the publicly available literature. While its structural analog, sunitinib, has undergone extensive preclinical and clinical development, specific data for this compound in xenograft models or formal toxicology reports are not widely published. The available literature suggests that further in vivo evaluation of its anticancer activity is encouraged.[2]
Clinical Trials
There is no publicly available information indicating that this compound has entered human clinical trials. A search of clinical trial registries (e.g., ClinicalTrials.gov) does not yield any studies specifically investigating this compound.
Conclusion
This compound is a promising preclinical multi-targeted tyrosine kinase inhibitor with a unique dual mechanism of action that includes both the inhibition of key oncogenic signaling pathways and the induction of a non-apoptotic, lysosome-mediated cell death. This combination of activities makes it an interesting candidate for further investigation, particularly in the context of drug-resistant cancers. However, a comprehensive understanding of its kinase selectivity, in vivo efficacy, and safety profile is required to advance its development. The experimental protocols provided in this guide offer a framework for the continued characterization of this compound and similar compounds.
References
- 1. Animal Safety, Toxicology, and Pharmacokinetic Studies According to the ICH S9 Guideline for a Novel Fusion Protein tTF-NGR Targeting Procoagulatory Activity into Tumor Vasculature: Are Results Predictive for Humans? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-Clinical Toxicology Evaluation of the Novel Non-ATP Competitive Oral PI3 Kinase Delta Inhibitor Roginolisib - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Review of SU11652: A Dual-Action Kinase and Lysosomal Cell Death Inducer
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU11652 is a multi-targeted receptor tyrosine kinase (RTK) inhibitor that has demonstrated significant anti-cancer activity in a variety of preclinical studies. It primarily targets key pathways involved in tumor growth and angiogenesis, including Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), Fibroblast Growth Factor Receptor (FGFR), and Kit kinase. Uniquely, this compound also induces a non-apoptotic form of cell death through the lysosomal pathway by inhibiting acid sphingomyelinase. This whitepaper provides an in-depth technical guide to the existing research on this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the compound's mechanisms of action.
Quantitative Data Summary
The following tables summarize the available quantitative data on the efficacy of this compound from various preclinical studies.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 Value | Reference |
| MV-4-11 | Acute Myeloid Leukemia | ~5 nM | [1] |
| MCF7-Bcl-2 | Breast Cancer | Low micromolar | [2] |
| HeLa | Cervical Carcinoma | Low micromolar | [2] |
| U-2-OS | Osteosarcoma | Low micromolar | [2] |
| Du145 | Prostate Carcinoma | Low micromolar | [2] |
| WEHI-S | Fibrosarcoma | Low micromolar | [2] |
Note: "Low micromolar" indicates that specific IC50 values were not provided in the source material, but the effective concentration was reported to be in this range.
Table 2: In Vivo Efficacy of this compound
| Animal Model | Tumor Type | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Mouse Xenograft | Data Not Available | Data Not Available | Data Not Available |
Further research is required to populate this table with specific in vivo efficacy data.
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Unit | Reference |
| Cmax | Data Not Available | ||
| Tmax | Data Not Available | ||
| Half-life (t½) | Data Not Available | ||
| AUC | Data Not Available |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature on this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
Protocol:
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells were treated with various concentrations of this compound (typically ranging from nanomolar to micromolar) for a specified period (e.g., 48 or 72 hours).
-
MTT Reagent Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well.
-
Incubation: The plates were incubated for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 value, the concentration of this compound that inhibits 50% of cell growth, was determined from the dose-response curve.
Western Blot Analysis
Objective: To investigate the effect of this compound on the expression and phosphorylation status of proteins in key signaling pathways.
Protocol:
-
Cell Lysis: Cells treated with this compound and untreated control cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane was blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane was incubated with primary antibodies against target proteins (e.g., phospho-VEGFR, phospho-PDGFR, phospho-Akt, cleaved PARP) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Mouse Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Protocol:
-
Cell Implantation: Athymic nude mice were subcutaneously injected with a suspension of cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells) in the flank.
-
Tumor Growth: Tumors were allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Mice were randomized into control and treatment groups. This compound was administered via a specified route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The vehicle used for the control group was also administered.
-
Tumor Measurement: Tumor volume was measured periodically (e.g., twice a week) using calipers, and calculated using the formula: (Length × Width²)/2.
-
Body Weight Monitoring: The body weight of the mice was monitored as an indicator of toxicity.
-
Endpoint: At the end of the study, mice were euthanized, and tumors were excised, weighed, and processed for further analysis (e.g., histology, western blotting).
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-cancer effects through two primary mechanisms: inhibition of receptor tyrosine kinases and induction of lysosomal cell death.
Receptor Tyrosine Kinase (RTK) Inhibition
This compound competitively binds to the ATP-binding pocket of several RTKs, including VEGFR, PDGFR, FGFR, and Kit. This inhibition blocks the downstream signaling cascades that are crucial for cancer cell proliferation, survival, and angiogenesis.
References
SU11652: A Multitargeting Receptor Tyrosine Kinase Inhibitor with a Dual Mechanism of Action
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: SU11652 is a potent, orally bioavailable, multi-targeting receptor tyrosine kinase (RTK) inhibitor that has garnered significant interest in the field of oncology. Structurally similar to the approved drug sunitinib, this compound exhibits a dual mechanism of action, targeting key signaling pathways involved in tumor growth, angiogenesis, and survival, while also inducing a unique form of lysosomal cell death. This guide provides a comprehensive overview of the preclinical data on this compound, focusing on its inhibitory profile, cellular effects, and the underlying molecular mechanisms.
Core Mechanism of Action: Dual Inhibition Strategy
This compound's anti-cancer activity stems from two distinct but complementary mechanisms:
-
Inhibition of Receptor Tyrosine Kinases: As a multi-targeted inhibitor, this compound potently targets several RTKs crucial for cancer progression. These include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), KIT proto-oncogene receptor tyrosine kinase (c-Kit), and FMS-like tyrosine kinase 3 (FLT3). By blocking the ATP-binding site of these kinases, this compound inhibits their activation and downstream signaling, thereby impeding tumor angiogenesis, proliferation, and survival.[1][2]
-
Lysosomal Destabilization: Uniquely, this compound also targets acid sphingomyelinase (ASM), a lysosomal enzyme. Inhibition of ASM leads to the destabilization of lysosomal membranes, resulting in the release of cathepsins and other hydrolytic enzymes into the cytoplasm, ultimately triggering a form of caspase-independent cell death.[3] This lysosomotropic activity represents a novel anti-cancer strategy that can overcome resistance to traditional apoptosis-inducing agents.
Quantitative Inhibitory Profile
The inhibitory potency of this compound against various kinases and cell lines has been determined through numerous preclinical studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 Value (nM) |
| FLT3 (Wild-Type) | 1.5[4] |
| FLT3 (D835Y Mutant) | 16[4] |
| FLT3 (D835H Mutant) | 32[4] |
| PDGFR | 10 |
| Flk-1 (VEGFR2) | 30 |
| c-Kit | 50 |
Table 2: Cellular Activity of this compound
| Cell Line | IC50 Value (µM) |
| MV-4-11 (FLT3-ITD positive) | ~0.005 |
| 3T3 | 0.1 |
Signaling Pathways Targeted by this compound
This compound's inhibition of multiple RTKs leads to the disruption of several critical signaling cascades. The following diagrams, generated using the DOT language, illustrate the key pathways affected.
FLT3 Signaling Pathway
Mutations in FLT3 are common in acute myeloid leukemia (AML), leading to constitutive activation of downstream pro-survival and proliferative pathways. This compound potently inhibits both wild-type and mutant forms of FLT3.[4]
Caption: this compound inhibits FLT3 signaling pathways.
VEGFR Signaling Pathway
VEGFRs, particularly VEGFR2 (Flk-1), are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
Caption: this compound inhibits VEGFR2-mediated angiogenesis.
PDGFR Signaling Pathway
PDGFRs are involved in cell growth, proliferation, and migration. Their aberrant activation is implicated in various cancers.
Caption: this compound blocks PDGFR-driven cell proliferation.
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are outlined below.
In Vitro Kinase Inhibition Assay (Generic Protocol)
This assay determines the concentration of this compound required to inhibit the activity of a specific kinase by 50% (IC50).
-
Reagents and Materials: Purified recombinant kinase, kinase-specific substrate (e.g., a peptide or protein), ATP, this compound (in various concentrations), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. In a 96-well plate, add the kinase, its substrate, and the kinase assay buffer. b. Add this compound at a range of concentrations to the appropriate wells. Control wells receive vehicle (e.g., DMSO). c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at 30°C for a specified period (e.g., 60 minutes). e. Stop the reaction and add the detection reagent according to the manufacturer's instructions. f. Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Data Analysis: The percentage of kinase inhibition is calculated for each this compound concentration relative to the control. The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Culture: Plate cells (e.g., MV-4-11) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated as described for the kinase inhibition assay.
Acid Sphingomyelinase (ASM) Activity Assay
This assay measures the enzymatic activity of ASM in cell lysates.
-
Cell Lysis: Treat cells with this compound for a specified time, then harvest and lyse the cells to release their contents.
-
Enzymatic Reaction: Incubate the cell lysate with a fluorescent or radiolabeled sphingomyelin substrate in an acidic buffer (pH ~5.0).
-
Detection: Measure the product of the enzymatic reaction (ceramide or phosphocholine) using an appropriate detection method (e.g., fluorescence or scintillation counting).
-
Data Analysis: ASM activity in this compound-treated cells is compared to that in untreated control cells to determine the extent of inhibition.
Lysosomal Membrane Permeabilization Assay
This assay assesses the integrity of the lysosomal membrane.
-
Staining: Treat cells with this compound. Then, stain the cells with a lysosomotropic dye (e.g., Acridine Orange or LysoTracker) and a marker for cytosolic cathepsin activity.
-
Microscopy: Visualize the cells using fluorescence microscopy. In healthy cells, the lysosomotropic dye will accumulate in intact lysosomes, appearing as punctate fluorescence.
-
Analysis: Upon lysosomal membrane permeabilization induced by this compound, the dye will leak into the cytoplasm, resulting in a diffuse fluorescence pattern. The release of cathepsins into the cytosol can also be quantified using specific substrates that become fluorescent upon cleavage.
Preclinical and Clinical Status
While extensive preclinical data highlights the potential of this compound as a potent anti-cancer agent, there is a lack of publicly available information regarding its preclinical pharmacokinetics and progression into clinical trials. Further investigation is warranted to fully elucidate its therapeutic potential in human subjects.
Conclusion
This compound is a promising multi-targeting receptor tyrosine kinase inhibitor with a unique dual mechanism of action. Its ability to simultaneously inhibit key oncogenic signaling pathways and induce lysosomal cell death makes it an attractive candidate for further development, particularly for cancers that are resistant to conventional therapies. The detailed preclinical data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.
References
- 1. dovepress.com [dovepress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sunitinib and this compound inhibit acid sphingomyelinase, destabilize lysosomes, and inhibit multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Inhibits tyrosine kinase activity of FLT3 and growth of MV-4-11 cells [pubmed.ncbi.nlm.nih.gov]
Early Preclinical Data on SU11652: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU11652 is a multi-targeted receptor tyrosine kinase (RTK) inhibitor with a complex and multifaceted mechanism of action. Early preclinical studies have demonstrated its potential as an anti-cancer agent, exhibiting activity against a range of malignancies, including those resistant to conventional therapies. This technical guide provides a comprehensive overview of the early preclinical data on this compound, focusing on its biochemical and cellular activity, and its unique ability to induce lysosomal cell death.
Data Presentation
In Vitro Efficacy: Inhibition of Kinase Activity
This compound demonstrates potent inhibitory activity against several key receptor tyrosine kinases implicated in tumor angiogenesis and growth.
| Target Kinase | IC50 (nM) |
| FLT3 (wild type) | ~1.5[1] |
| FLT3 (D835Y mutant) | 16[1] |
| FLT3 (D835H mutant) | 32[1] |
| PDGFRβ | 3 - 500 (range)[1] |
| VEGFR2 | 3 - 500 (range)[1] |
| FGFR1 | 3 - 500 (range)[1] |
| c-Kit | 3 - 500 (range)[1] |
In Vitro Efficacy: Inhibition of Cancer Cell Proliferation
This compound has shown significant anti-proliferative effects across a variety of cancer cell lines, including those known for apoptosis and multi-drug resistance.
| Cell Line | Cancer Type | IC50 (nM) | Notes |
| MV-4-11 | Acute Myeloid Leukemia (FLT3-ITD positive) | ~5[1] | Highly sensitive to this compound. |
| MCF7-Bcl-2 | Breast Cancer (Apoptosis-resistant) | Low micromolar | Identified as the most potent compound in a screen of small-molecule kinase inhibitors.[2] |
| HeLa | Cervix Carcinoma | Low micromolar | Effectively killed at low micromolar concentrations.[2] |
| U-2-OS | Osteosarcoma | Low micromolar | Effectively killed at low micromolar concentrations.[2] |
| Du145 | Prostate Carcinoma | Low micromolar | Effective against both parental and multidrug-resistant (MDR) cells.[2] |
| WEHI-S | Fibrosarcoma | Low micromolar | Effectively killed at low micromolar concentrations.[2] |
Note: "Low micromolar" indicates a concentration range generally understood to be between 1 and 10 µM. Specific IC50 values for these cell lines were not available in the reviewed literature.
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cancer cell viability.
Materials:
-
Cancer cell lines (e.g., MV-4-11, MCF7-Bcl-2)
-
Complete culture medium
-
This compound (solubilized in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., ranging from 1 nM to 10 µM) for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Following incubation, add MTT solution to each well (final concentration of ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Acid Sphingomyelinase (ASM) Activity Assay (Fluorometric)
This protocol outlines a method to measure the inhibitory effect of this compound on ASM activity.
Materials:
-
Cell lysates or purified ASM enzyme
-
This compound
-
ASM assay buffer (e.g., 0.2 M sodium acetate, pH 5.0)
-
Fluorogenic ASM substrate (e.g., a fluorescently labeled sphingomyelin analog)
-
96-well black plates
-
Fluorescence microplate reader
Procedure:
-
Sample Preparation: Prepare cell lysates or purified enzyme in a suitable buffer.
-
Inhibitor Incubation: Pre-incubate the enzyme preparation with various concentrations of this compound for a defined period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic ASM substrate.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Data Analysis: Determine the percentage of ASM inhibition by this compound compared to an untreated control.
Lysosomal Membrane Permeabilization (LMP) Assay (Acridine Orange Staining)
This protocol describes a method to visualize and quantify this compound-induced LMP.
Materials:
-
Cancer cell lines
-
This compound
-
Acridine Orange (AO) staining solution
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at a concentration known to induce cell death (e.g., in the low micromolar range) for a specified time.
-
Acridine Orange Staining: Incubate the cells with Acridine Orange solution (e.g., 1-5 µg/mL) for 15-30 minutes at 37°C. AO accumulates in intact acidic lysosomes, emitting red fluorescence, while it stains nuclear and cytosolic nucleic acids green.
-
Washing: Wash the cells with PBS to remove excess stain.
-
Visualization/Quantification:
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope. In healthy cells, distinct red puncta representing intact lysosomes will be visible. In cells undergoing LMP, a diffuse green fluorescence will be observed in the cytoplasm due to the leakage of AO from the lysosomes.
-
Flow Cytometry: Analyze the cells using a flow cytometer. A decrease in red fluorescence intensity and an increase in green fluorescence intensity will indicate LMP.
-
Mandatory Visualization
Signaling Pathways
// Invisible edges to guide layout edge [style=invis]; this compound -> Lysosome; Lysosome -> Cathepsins; } Caption: this compound induces lysosomal membrane permeabilization.
Experimental Workflow
Conclusion
The early preclinical data for this compound reveal a promising anti-cancer agent with a dual mechanism of action. It not only inhibits key receptor tyrosine kinases involved in tumor growth and angiogenesis but also induces a unique form of lysosomal cell death. This latter property is particularly noteworthy as it appears to be effective in apoptosis-resistant and multidrug-resistant cancer cells, addressing significant challenges in oncology.[2]
Further in-depth preclinical studies are warranted to fully characterize the therapeutic potential of this compound. Specifically, a broader profiling of its activity against a larger panel of cancer cell lines, detailed in vivo efficacy studies in various tumor models, and comprehensive pharmacokinetic and toxicological assessments will be crucial for its potential translation to clinical settings.
References
An In-depth Technical Guide on the Inhibition of Acid Sphingomyelinase by SU11652
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the inhibitory effects of SU11652 on acid sphingomyelinase (ASM). It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
This compound is a multi-targeting receptor tyrosine kinase inhibitor that has been identified as a potent inhibitor of acid sphingomyelinase (ASM), a lysosomal enzyme crucial for cellular homeostasis.[1] Inhibition of ASM by this compound leads to a cascade of cellular events, including lysosomal destabilization and the reversal of multidrug resistance in cancer cells.[1] This guide delves into the core mechanisms of this compound's action on ASM, providing researchers and drug development professionals with the necessary technical details to understand and potentially exploit this interaction.
Data Presentation
While a precise IC50 value for the direct inhibition of acid sphingomyelinase by this compound is not explicitly stated in the primary literature, the available quantitative data from dose-response experiments demonstrate its inhibitory effects on ASM activity and its impact on cancer cell viability.
| Parameter | Cell Line | Concentration of this compound | Effect | Reference |
| Acid Sphingomyelinase (ASM) Activity | MCF7 | 25 µM | Significant reduction in ASM activity after 1 hour of treatment. | Ellegaard et al., 2013 |
| Acid Sphingomyelinase (ASM) Activity | MCF7 | 5-20 µM | Dose-dependent reduction in ASM activity after 6 hours of treatment. | Ellegaard et al., 2013 |
| Cell Viability (approx. IC50) | MCF7-pCEP | ~4 µM | 50% reduction in cell density after 48 hours of treatment. | Ellegaard et al., 2013 |
| Cell Viability (approx. IC50) | MCF7-Bcl-2 | ~4 µM | 50% reduction in cell density after 48 hours of treatment. | Ellegaard et al., 2013 |
| Cell Viability (approx. IC50) | HeLa | ~3 µM | 50% reduction in cell density after 24 hours of treatment. | Ellegaard et al., 2013 |
| Cell Viability (approx. IC50) | U-2-OS | ~2.5 µM | 50% reduction in cell density after 24 hours of treatment. | Ellegaard et al., 2013 |
| Cell Viability | Drug-sensitive Du145 | Low micromolar concentrations | Effective killing of cells. | [1] |
| Cell Viability | Multidrug-resistant Du145 | Low micromolar concentrations | Effective killing of cells, similar to drug-sensitive counterparts. | [1] |
Experimental Protocols
Measurement of Acid Sphingomyelinase (ASM) Activity in Cell Lysates
This protocol is adapted from the methods described by Ellegaard et al. (2013) and commercially available ASM assay kits.
Materials:
-
MCF7 cells
-
This compound
-
Cell lysis buffer (e.g., 250 mM sodium acetate pH 5.0, 1% NP-40)
-
Protein assay reagent (e.g., BCA or Bradford)
-
Acid Sphingomyelinase Assay Kit (e.g., colorimetric or fluorometric)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Culture MCF7 cells in appropriate media and conditions.
-
Treat cells with desired concentrations of this compound (e.g., 5, 10, 20, 25 µM) or vehicle control for the specified duration (e.g., 1 or 6 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 5-10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the cell lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a standard protein assay.
-
-
ASM Activity Assay (using a commercial kit):
-
Follow the manufacturer's instructions for the chosen ASM assay kit. A general workflow is as follows:
-
Add a specific amount of protein lysate to each well of a 96-well plate.
-
Add the ASM substrate and reaction buffer to initiate the reaction. The reaction is typically carried out at pH 5.0 and 37°C.
-
Incubate for the recommended time (e.g., 1-3 hours).
-
Stop the reaction and measure the product (e.g., absorbance at 570 nm for a colorimetric assay or fluorescence for a fluorometric assay) using a microplate reader.
-
-
-
Data Analysis:
-
Normalize the ASM activity to the protein concentration of each sample.
-
Express the results as a percentage of the vehicle-treated control.
-
Cell Viability Assay
This protocol is based on standard MTT or similar colorimetric assays to determine the effect of this compound on cell viability.
Materials:
-
Cancer cell lines (e.g., MCF7, Du145)
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a specialized buffer)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Drug Treatment:
-
Treat the cells with a range of this compound concentrations for the desired time period (e.g., 24 or 48 hours). Include a vehicle control.
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the dose-response curve and determine the approximate IC50 value.
-
Signaling Pathways and Experimental Workflows
This compound-Mediated Inhibition of Acid Sphingomyelinase and Downstream Effects
Caption: this compound inhibits ASM, leading to lysosomal destabilization and cell death.
Experimental Workflow for Assessing this compound's Effect on ASM Activity
Caption: Workflow for measuring ASM activity in this compound-treated cells.
Logical Relationship of this compound Action in Multidrug Resistant (MDR) Cancer Cells
Caption: this compound reverses multidrug resistance by disrupting lysosomal drug sequestration.
Conclusion
This compound's inhibitory action on acid sphingomyelinase presents a compelling mechanism for inducing cell death in cancer cells, including those that have developed multidrug resistance. The resulting lysosomal destabilization highlights a vulnerability that can be exploited for therapeutic benefit. This technical guide provides a foundational understanding of this compound's effects on ASM, offering detailed protocols and pathway visualizations to aid researchers in further exploring this promising area of cancer biology and drug development.
References
Understanding the Cytotoxic Effects of SU11652: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU11652 is a multi-targeted receptor tyrosine kinase inhibitor that has demonstrated significant cytotoxic effects against a variety of cancer cell lines, including those resistant to conventional chemotherapeutic agents. This technical guide provides a comprehensive overview of the mechanisms underlying the cytotoxic activity of this compound, detailed experimental protocols for assessing its effects, and a summary of its potency in various cancer models.
Core Mechanisms of this compound-Induced Cytotoxicity
This compound exerts its cytotoxic effects through a multi-pronged approach, primarily by inducing apoptosis, causing cell cycle arrest, and disrupting key oncogenic signaling pathways. A notable and potent mechanism of this compound is its ability to induce lysosomal cell death, a pathway that can bypass traditional apoptosis resistance mechanisms.
Inhibition of Receptor Tyrosine Kinases and Downstream Signaling
This compound is a potent inhibitor of several receptor tyrosine kinases, including FMS-like tyrosine kinase 3 (FLT3), particularly the internal tandem duplication (ITD) mutant (FLT3-ITD) commonly found in acute myeloid leukemia (AML).[1] By inhibiting FLT3-ITD, this compound effectively blocks downstream signaling pathways crucial for cancer cell proliferation and survival, such as the ERK, Akt, and STAT pathways.[1]
Induction of Lysosomal Cell Death
A key cytotoxic mechanism of this compound is its ability to induce lysosomal membrane permeabilization (LMP). This compound achieves this by inhibiting acid sphingomyelinase, an enzyme critical for maintaining lysosomal membrane stability. This inhibition leads to the destabilization of the lysosomal membrane and the release of cathepsins and other hydrolases into the cytosol, ultimately triggering a caspase-independent cell death pathway. This mechanism is particularly effective in multidrug-resistant cancer cells.
Data Presentation: In Vitro Potency of this compound
The cytotoxic activity of this compound has been quantified across various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter of its potency.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MV-4-11 | Acute Myeloid Leukemia (FLT3-ITD positive) | ~1.5 (for FLT3 wt), 16 (for D835Y), 32 (for D835H) | [1] |
| HeLa | Cervical Carcinoma | Low micromolar | |
| U-2-OS | Osteosarcoma | Low micromolar | |
| Du145 | Prostate Carcinoma | Low micromolar | |
| WEHI-S | Fibrosarcoma | Low micromolar | |
| MCF7-Bcl-2 | Breast Cancer (Apoptosis-resistant) | Potent |
Experimental Protocols
Detailed methodologies for key experiments to assess the cytotoxic effects of this compound are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell viability by measuring the metabolic activity of cells.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound).
-
Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.[2][3]
Materials:
-
6-well plates or culture tubes
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with desired concentrations of this compound for a specified time. Include a vehicle-treated control.
-
Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Annexin V-FITC fluorescence is typically detected in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after this compound treatment.[4][5][6][7][8]
Materials:
-
6-well plates or culture tubes
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
Cold 70% ethanol
-
Phosphate-buffered saline (PBS)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound at various concentrations for the desired duration.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The PI fluorescence intensity is proportional to the DNA content.
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways affected by this compound and a typical experimental workflow for assessing its cytotoxic effects are provided below.
This compound inhibits the FLT3-ITD receptor, blocking downstream pro-survival signaling pathways.
This compound induces lysosomal cell death by inhibiting acid sphingomyelinase.
A typical workflow for evaluating the cytotoxic effects of this compound.
Conclusion
This compound is a promising anti-cancer agent with a multifaceted cytotoxic profile. Its ability to inhibit key oncogenic signaling pathways and induce a unique lysosomal cell death mechanism makes it a valuable candidate for further investigation, particularly in the context of drug-resistant malignancies. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound.
References
- 1. This compound Inhibits tyrosine kinase activity of FLT3 and growth of MV-4-11 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. vet.cornell.edu [vet.cornell.edu]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Methodological & Application
Application Notes and Protocols for SU11652 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
SU11652 is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor with a dual mechanism of action, making it a compound of significant interest in oncology research. It competitively inhibits the ATP-binding sites of several RTKs, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Platelet-Derived Growth Factor Receptor Beta (PDGFRβ), Fibroblast Growth Factor Receptor 1 (FGFR1), and c-Kit.[1] This inhibition disrupts key signaling pathways involved in tumor angiogenesis, cell proliferation, and survival. Uniquely, this compound also induces a non-apoptotic, lysosome-mediated cell death pathway by inhibiting acid sphingomyelinase, leading to lysosomal membrane permeabilization and the release of cathepsins into the cytosol.[2] This application note provides detailed protocols for essential in vitro assays to characterize the activity of this compound, enabling researchers to robustly evaluate its efficacy and mechanism of action.
Data Presentation
Table 1: Biochemical Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) | Assay Type |
| FLT3 (Wild Type) | ~1.5 | Biochemical Kinase Assay |
| FLT3 (D835Y Mutant) | ~16 | Biochemical Kinase Assay |
| FLT3 (D835H Mutant) | ~32 | Biochemical Kinase Assay |
| VEGFR2 | 3 - 20,000 | Biochemical Kinase Assay |
| PDGFRβ | 3 - 20,000 | Biochemical Kinase Assay |
| FGFR1 | 3 - 20,000 | Biochemical Kinase Assay |
| c-Kit | 3 - 20,000 | Biochemical Kinase Assay |
| NEK2 | ~8,000 | Biochemical Kinase Assay |
Note: A broad range of IC50 values for VEGFR2, PDGFR, FGFR, and c-Kit has been reported in the literature, indicating context-dependent activity.[1]
Table 2: Cellular Inhibitory Activity of this compound
| Cell Line | Cancer Type | IC50 (nM) | Assay Type |
| MV-4-11 | Acute Myeloid Leukemia (FLT3-ITD) | ~5 | MTT Assay |
| HL-60 | Acute Promyelocytic Leukemia | >500 | MTT Assay |
| Jurkat | Acute T-cell Leukemia | >500 | MTT Assay |
| Karpas 299 | Anaplastic Large Cell Lymphoma | >500 | MTT Assay |
| HeLa | Cervical Carcinoma | Low µM range | Cell Viability Assay |
| U-2-OS | Osteosarcoma | Low µM range | Cell Viability Assay |
| Du145 | Prostate Carcinoma | Low µM range | Cell Viability Assay |
| MCF7-Bcl-2 | Breast Cancer (Apoptosis-Resistant) | Potent Inhibition | Cell Viability Assay |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway Inhibition
Caption: Dual mechanism of this compound action.
General Experimental Workflow for In Vitro Characterization of this compound
Caption: Workflow for this compound in vitro testing.
Experimental Protocols
Biochemical Kinase Assay (General Protocol)
This protocol provides a general framework for determining the IC50 of this compound against a specific receptor tyrosine kinase using a fluorescence-based assay format.
Materials:
-
Recombinant human kinase (e.g., VEGFR2, PDGFRβ)
-
Kinase-specific peptide substrate
-
This compound
-
ATP
-
Kinase assay buffer
-
Kinase detection reagent (e.g., ADP-Glo™, HTRF®)
-
384-well white plates
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer. The final concentration should typically range from 1 nM to 100 µM.
-
In a 384-well plate, add the this compound dilutions. Include wells with DMSO as a vehicle control (0% inhibition) and wells without enzyme as a background control.
-
Add the kinase and the specific peptide substrate to each well.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for the recommended time (typically 60-120 minutes).
-
Stop the reaction and detect kinase activity by adding the detection reagent according to the manufacturer's instructions.
-
Incubate as required by the detection reagent.
-
Read the plate on a compatible plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability and proliferation of adherent cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HeLa, U-2-OS)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear flat-bottom plates
-
Microplate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight at 37°C, 5% CO2.
-
Prepare a serial dilution of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, 5% CO2, until purple formazan crystals are visible.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for PDGFRβ Signaling
This protocol is designed to assess the effect of this compound on the phosphorylation of PDGFRβ and its downstream effectors, AKT and ERK.
Materials:
-
Cells expressing PDGFRβ (e.g., NIH-3T3)
-
Serum-free medium
-
PDGF-BB ligand
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-PDGFRβ, anti-PDGFRβ, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 2 hours.
-
Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities to determine the effect of this compound on protein phosphorylation.
Lysosomal Membrane Permeabilization Assay (Acridine Orange Staining)
This assay is used to visualize the integrity of lysosomes in cells treated with this compound. Acridine orange (AO) is a lysosomotropic dye that fluoresces bright red in intact acidic lysosomes and green in the cytoplasm and nucleus. A decrease in red fluorescence and an increase in green fluorescence indicate lysosomal membrane permeabilization.
Materials:
-
Cancer cell line of interest
-
This compound
-
Acridine Orange (AO) staining solution (5 µg/mL in complete medium)
-
Fluorescence microscope with appropriate filters (for green and red fluorescence)
-
Glass-bottom dishes or coverslips for imaging
Procedure:
-
Seed cells on glass-bottom dishes or coverslips and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentrations for various time points (e.g., 6, 12, 24 hours). Include a vehicle control.
-
Remove the treatment medium and incubate the cells with AO staining solution for 15 minutes at 37°C in the dark.
-
Wash the cells twice with PBS.
-
Immediately visualize the cells using a fluorescence microscope.
-
Capture images of both red and green fluorescence. A shift from punctate red fluorescence to diffuse green fluorescence in the cytoplasm indicates lysosomal membrane permeabilization.
Conclusion
This compound is a promising anti-cancer agent with a unique dual mechanism of action. The protocols provided herein offer a robust framework for the in vitro characterization of this compound and similar compounds. By employing these assays, researchers can effectively determine the inhibitory potency against specific kinase targets, assess cellular cytotoxicity, and elucidate the underlying molecular mechanisms, including the disruption of key signaling pathways and the induction of lysosomal cell death. This comprehensive in vitro evaluation is a critical step in the pre-clinical development of novel cancer therapeutics.
References
Application Notes: SU11652 Administration in Animal Models
Introduction
SU11652 is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor investigated for its anti-tumor and anti-angiogenic properties. It belongs to the indolinone class of compounds and is structurally similar to sunitinib. This compound primarily targets members of the split kinase family of RTKs, including Vascular Endothelial Growth Factor Receptors (VEGFR), Platelet-Derived Growth Factor Receptors (PDGFR), and KIT.[1] By inhibiting these kinases, this compound can disrupt key signaling pathways involved in tumor cell proliferation, survival, and angiogenesis.
Recent studies have also uncovered a secondary mechanism of action where this compound induces lysosomal destabilization.[2] The compound accumulates in lysosomes, inhibits acid sphingomyelinase, and leads to the leakage of lysosomal proteases into the cytosol, ultimately causing a non-apoptotic form of cell death.[2][3] This dual mechanism makes this compound an interesting candidate for cancer research, particularly in the context of apoptosis-resistant and multidrug-resistant tumors.[2][4]
These notes provide an overview and detailed protocols for the administration of this compound in various preclinical animal models to assess its efficacy and mechanism of action.
Mechanism of Action & Signaling Pathways
This compound exerts its anti-cancer effects through two primary mechanisms: inhibition of receptor tyrosine kinases and induction of lysosomal membrane permeabilization.
-
Receptor Tyrosine Kinase (RTK) Inhibition : this compound is an ATP-competitive inhibitor that blocks the phosphorylation and activation of several RTKs crucial for tumor growth and angiogenesis, including VEGFR, PDGFR, and KIT.[1] This inhibition disrupts downstream signaling cascades, such as the MAPK and PI3K/AKT pathways, leading to reduced cell proliferation and survival.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sunitinib and this compound inhibit acid sphingomyelinase, destabilize lysosomes, and inhibit multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
Optimal SU11652 Concentration for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU11652 is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor. It primarily targets members of the split kinase family of RTKs, including Vascular Endothelial Growth Factor Receptors (VEGFR), Platelet-Derived Growth Factor Receptors (PDGFR), Fibroblast Growth Factor Receptors (FGFR), and Kit, the receptor for Stem Cell Factor (SCF)[1]. Additionally, this compound has been identified as a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor frequently mutated in acute myeloid leukemia (AML)[2]. Its ability to block these key signaling pathways makes it a valuable tool for cancer research, particularly in studying angiogenesis, cell proliferation, and survival. More recent studies have also elucidated a mechanism involving the inhibition of acid sphingomyelinase, leading to lysosomal destabilization and cell death, even in apoptosis-resistant and multidrug-resistant cancer cells[3][4].
These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of this compound in various cell culture-based assays. The provided protocols are intended as a starting point and may require optimization for specific cell lines and experimental conditions.
Data Presentation: Efficacy of this compound in Various Cell Lines
The effective concentration of this compound can vary significantly depending on the cell line and the specific mutation status of its target kinases. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.
| Cell Line | Cancer Type | Target/Context | IC50 Value (approx.) | Incubation Time | Assay Type |
| MV-4-11 | Acute Myeloid Leukemia | FLT3-ITD positive | 1.5 nM | 48 hours | MTT Assay |
| HeLa | Cervical Carcinoma | General cytotoxicity | Low micromolar | 24 hours | Cell Density |
| U-2-OS | Osteosarcoma | General cytotoxicity | Low micromolar | 24 hours | Cell Density |
| Du145 | Prostate Carcinoma | General cytotoxicity | Low micromolar | Not Specified | Not Specified |
| WEHI-S | Fibrosarcoma | General cytotoxicity | Low micromolar | Not Specified | Not Specified |
| Mast Cell Lines | Mastocytoma | Mutant Kit | 0 - 1 µM range | 72 hours | Growth Inhibition |
| MCF7-Bcl-2 | Breast Cancer (Apoptosis-Resistant) | General cytotoxicity | Potent (low µM) | 48 hours | MTT Assay |
Note: "Low micromolar" indicates an effective concentration generally observed in the 1-10 µM range as reported in the literature. Researchers should perform a dose-response curve to determine the precise IC50 for their specific cell line and experimental setup.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Cell Viability Assay (e.g., MTT Assay)
This protocol outlines the steps to determine the dose-dependent effect of this compound on cell viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
DMSO (for formazan dissolution)
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested starting range is 0.01, 0.1, 1, 10, 25, and 50 µM.
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the this compound concentration and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Analysis of Target Inhibition by Western Blotting
This protocol describes how to assess the effect of this compound on the phosphorylation status of its target kinases and downstream signaling proteins.
Materials:
-
Cell line of interest
-
6-well cell culture plates
-
This compound
-
Serum-free medium
-
Growth factor (e.g., VEGF, PDGF, depending on the target to be assessed)
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-VEGFR2, anti-total-VEGFR2, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., IC50 concentration and 2-fold dilutions above and below) or vehicle control for 1-2 hours.
-
Stimulate the cells with the appropriate growth factor (e.g., 50 ng/mL VEGF) for 10-15 minutes.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the effect of this compound on protein phosphorylation.
-
Mandatory Visualizations
References
Application Notes and Protocols for Studying Multidrug Resistance in Cancer with SU11652
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a primary obstacle to effective cancer chemotherapy. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which actively efflux a broad spectrum of anticancer drugs from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy. SU11652, a multi-targeted receptor tyrosine kinase inhibitor, has emerged as a promising agent for studying and potentially overcoming MDR. This document provides detailed application notes and experimental protocols for utilizing this compound in MDR research.
This compound circumvents MDR through a unique mechanism independent of direct P-gp inhibition. It induces lysosomal membrane permeabilization by inhibiting acid sphingomyelinase, leading to the release of lysosomal enzymes into the cytosol and subsequent cell death.[1][2][3] This lysosome-mediated cell death pathway is effective in both drug-sensitive and multidrug-resistant cancer cells.[1][2]
Data Presentation
The efficacy of this compound in overcoming multidrug resistance has been demonstrated in various cancer cell lines. The following tables summarize the quantitative data on the cytotoxic effects of this compound on parental (drug-sensitive) and multidrug-resistant cancer cell lines.
Table 1: Cytotoxicity of this compound in Parental and Multidrug-Resistant Du145 Prostate Cancer Cells
| Cell Line | Treatment | IC50 (µM) | Resistance Fold |
| Du145 (Parental) | This compound | ~2.5 | N/A |
| Du145 (MDR) | This compound | ~2.5 | 1 |
| Du145 (Parental) | Docetaxel | ~0.01 | N/A |
| Du145 (MDR) | Docetaxel | >1 | >100 |
Data is estimated from figures in Ellegaard et al., Mol Cancer Ther, 2013.[2][3]
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of this compound and the experimental procedures used to study its effects, the following diagrams are provided in Graphviz DOT language.
Caption: this compound signaling pathway in multidrug-resistant cancer cells.
References
Application Notes and Protocols for In Vivo Preparation of SU11652
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU11652 is a potent, cell-permeable, ATP-competitive inhibitor of multiple receptor tyrosine kinases (RTKs), playing a critical role in angiogenesis and tumor cell proliferation.[1][2] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and KIT.[2] Additionally, this compound has been shown to induce lysosomal membrane permeabilization, suggesting a secondary mechanism of action that could be beneficial in overcoming drug resistance.[1] These characteristics make this compound a compound of significant interest for preclinical cancer research.
This document provides detailed application notes and protocols for the preparation and administration of this compound for in vivo experiments, particularly in murine xenograft models. The following sections offer guidance on formulation, dosage, administration routes, and experimental workflows, along with a summary of its mechanism of action.
Mechanism of Action
This compound exerts its anti-tumor effects primarily through the inhibition of key receptor tyrosine kinases involved in tumor angiogenesis and cell survival. By binding to the ATP-binding pocket of these receptors, this compound blocks the downstream signaling cascades that promote cell proliferation, migration, and the formation of new blood vessels.
References
Application of SU11652 in Leukemia Cell Lines: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU11652 is a potent, small-molecule inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor.[1] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.[2][3] Constitutively active FLT3 signaling promotes leukemia cell proliferation and survival. This compound selectively targets cells with activating FLT3 mutations, inducing cell cycle arrest and apoptosis, making it a valuable tool for preclinical research and a potential candidate for therapeutic development.[1][4]
Mechanism of Action
This compound functions as a tyrosine kinase inhibitor, primarily targeting the enzymatic activity of FLT3.[5] In leukemia cells harboring FLT3-ITD mutations, the receptor is constitutively phosphorylated, leading to the activation of downstream pro-survival and proliferative signaling pathways. This compound inhibits this autophosphorylation.[2] This blockade of FLT3 activity leads to the downregulation of key signaling cascades, including the ERK, Akt, and STAT pathways, ultimately resulting in inhibited cell growth, cell cycle arrest, and apoptosis in FLT3-ITD-positive leukemia cells.[1][4]
Data Presentation
Table 1: In Vitro Efficacy of this compound against FLT3 Kinase Activity
| Target | IC50 (nM) |
| Wild-type FLT3 | 1.5 |
| FLT3 (D835Y mutant) | 16 |
| FLT3 (D835H mutant) | 32 |
| (Data sourced from reference[1]) |
Table 2: Cellular Activity of this compound in Leukemia Cell Lines
| Cell Line | FLT3 Mutation Status | Assay | IC50 (nM) | Duration |
| MV-4-11 | FLT3-ITD positive | MTT | ~5 | 48 hours |
| HL-60 | FLT3 wild-type | MTT | >500 | 48 hours |
| Jurkat | FLT3 wild-type | MTT | >500 | 48 hours |
| Karpas 299 | FLT3 wild-type | MTT | >500 | 48 hours |
| (Data sourced from reference[4][6]) |
Signaling Pathway
Caption: this compound inhibits the constitutively active FLT3-ITD receptor, blocking downstream signaling pathways (ERK, Akt, STAT5) that promote leukemia cell proliferation and survival.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effect of this compound on leukemia cell lines.
Materials:
-
Leukemia cell lines (e.g., MV-4-11, HL-60)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Multiskan Spectrum microplate reader
Procedure:
-
Seed leukemia cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the this compound dilutions to the respective wells. For the control group, add medium with the corresponding concentration of DMSO.
-
Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Centrifuge the plate, remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
Western Blot Analysis
This protocol is used to analyze the phosphorylation status of FLT3 and its downstream signaling proteins.
Materials:
-
MV-4-11 cells
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-FLT3 (pY591), anti-phospho-ERK1/2 (pT202/pY204), anti-phospho-Akt (pS473), anti-phospho-STAT5 (pY694), and corresponding total protein antibodies)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat MV-4-11 cells with various concentrations of this compound for a specified time (e.g., 24 hours).[4]
-
Harvest the cells and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Experimental Workflow
Caption: A general workflow for evaluating the in vitro effects of this compound on leukemia cell lines.
Conclusion
This compound is a highly effective inhibitor of FLT3 kinase activity, demonstrating significant and selective cytotoxicity against leukemia cells with activating FLT3 mutations. The provided data and protocols offer a framework for researchers to investigate the cellular and molecular effects of this compound, facilitating further studies into its therapeutic potential for AML and other hematological malignancies driven by aberrant FLT3 signaling.
References
- 1. This compound Inhibits tyrosine kinase activity of FLT3 and growth of MV-4-11 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A FLT3-targeted tyrosine kinase inhibitor is cytotoxic to leukemia cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. This compound Inhibits tyrosine kinase activity of FLT3 and growth of MV-4-11 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
Application Notes: SU11652 for Overcoming Apoptosis Resistance in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
A primary challenge in cancer therapy is the development of resistance to drugs that typically induce apoptosis, or programmed cell death. Many cancer cells evade this process by overexpressing anti-apoptotic proteins, such as Bcl-2, rendering conventional chemotherapeutics ineffective[1]. SU11652 is a multi-targeting receptor tyrosine kinase (RTK) inhibitor that presents a promising strategy to circumvent this resistance. Originally developed to target kinases like VEGFR and c-Met, this compound has been shown to kill apoptosis-resistant cancer cells through a distinct, non-apoptotic mechanism involving lysosomal destabilization[2]. This document provides detailed application notes and protocols for utilizing this compound to target and eliminate apoptosis-resistant cancer cells.
Mechanism of Action
This compound employs a dual mechanism that makes it effective against treatment-resistant cancers.
-
Receptor Tyrosine Kinase (RTK) Inhibition : As an RTK inhibitor, this compound targets key signaling pathways involved in tumor angiogenesis and metastasis, including Vascular Endothelial Growth Factor Receptor (VEGFR) and Mesenchymal-Epithelial Transition factor (c-Met)[2][3][4][5]. The synergistic action of VEGFR and c-Met signaling is crucial for angiogenesis, and their inhibition can slow tumor growth[3][4].
-
Lysosomal Cell Death Pathway : In apoptosis-resistant cells, the primary mechanism of this compound-induced cell death bypasses the conventional mitochondrial apoptosis pathway. The compound, a weak base, rapidly accumulates within the acidic environment of lysosomes[2]. Here, it inhibits the activity of acid sphingomyelinase, a critical enzyme for maintaining lysosomal membrane integrity[2]. This inhibition leads to lysosomal membrane permeabilization (LMP), causing the release of cathepsins and other hydrolytic enzymes from the lysosome into the cytosol, ultimately triggering a caspase-independent cell death[2]. This unique mechanism allows this compound to effectively eliminate cells that have defective apoptosis signaling, such as those overexpressing Bcl-2[2].
Data Presentation: Cytotoxic Activity
This compound has demonstrated potent cytotoxic effects against a variety of cancer cell lines, including those specifically engineered for apoptosis resistance. Its efficacy is particularly notable in cells that are resistant to conventional apoptotic stimuli.
| Cell Line | Cancer Type | Resistance Mechanism | Estimated IC50 (48h) | Citation(s) |
| MCF7-Bcl-2 | Breast Adenocarcinoma | Overexpression of Bcl-2 | ~3 µM | [2] |
| MCF7-pCEP | Breast Adenocarcinoma | Parental (Control) | ~3 µM | [2] |
| HeLa | Cervical Carcinoma | Apoptosis-resistant | ~4 µM | [2] |
| U-2 OS | Osteosarcoma | Apoptosis-resistant | ~4 µM | [2] |
| Du145 | Prostate Carcinoma | Multidrug-resistant | Low micromolar | [2] |
| MV-4-11 | B Myelomonocytic Leukemia | FLT3-ITD Mutation | ~5 nM | [6] |
| HL-60 | Promyelocytic Leukemia | N/A | >500 nM | [6] |
| Jurkat | T-cell Leukemia | N/A | >500 nM | [6] |
Note: IC50 values for MCF7-Bcl-2, HeLa, and U-2 OS are estimated from dose-response curves presented in the cited literature.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTS Assay
This protocol determines the concentration of this compound required to inhibit cell growth by 50% (IC50). The MTS assay measures the metabolic activity of viable cells.
Methodology:
-
Cell Plating: Seed cells (e.g., MCF7-Bcl-2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 2X stock solution of this compound in culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 50 µM).
-
Treatment: Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (e.g., DMSO) and wells with medium only for background measurement.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light, until the color develops.
-
Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Analysis: Subtract the background absorbance. Normalize the data to the vehicle control (defined as 100% viability). Plot cell viability against the log of the this compound concentration and use a non-linear regression model to calculate the IC50 value.
Protocol 2: Apoptosis vs. Necrosis Assessment using Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay is crucial to confirm that this compound induces a non-apoptotic form of cell death. It differentiates between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).
Methodology:
-
Cell Treatment: Seed 1-2 x 10^6 cells in a 6-well plate and treat with this compound (e.g., at its IC50 and 2x IC50 concentrations) for 24-48 hours. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
Cell Collection: Collect both floating and adherent cells. For adherent cells, use trypsin and combine them with the supernatant from the corresponding well.
-
Washing: Wash the cells twice with cold 1X PBS and centrifuge at 500 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. In this compound-treated apoptosis-resistant cells, an increase in the PI-positive population without a significant increase in the Annexin V-positive/PI-negative population is expected.
Protocol 3: Western Blot Analysis for Pathway Markers
Western blotting can be used to confirm the inhibition of target RTKs and to detect the release of lysosomal proteases into the cytosol.
Methodology:
-
Sample Preparation: Treat cells with this compound as described previously. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-c-Met
-
Phospho-VEGFR2
-
Cathepsin B or D (to detect cytosolic release)
-
Caspase-3 (to confirm lack of cleavage/activation)
-
A loading control (e.g., GAPDH or β-Actin)
-
-
Secondary Antibody & Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Conclusion
This compound offers a valuable tool for targeting cancer cells that have developed resistance to apoptosis. Its unique ability to induce lysosomal-mediated cell death allows it to bypass common resistance mechanisms. The protocols outlined here provide a framework for researchers to quantify the efficacy of this compound and investigate its mechanism of action in various apoptosis-resistant cancer models.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Peroxides Promote Apoptosis of Cancer Cells by Inhibiting P‐Glycoprotein ABCB5 | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Combining SU11652 with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU11652 is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor with significant preclinical anti-cancer activity. It targets several members of the split kinase family of RTKs, including Vascular Endothelial Growth Factor Receptors (VEGFR), Platelet-Derived Growth Factor Receptors (PDGFR), Fibroblast Growth Factor Receptors (FGFR), and Kit.[1] A compelling characteristic of this compound is its ability to induce lysosomal destabilization through the inhibition of acid sphingomyelinase.[2] This unique mechanism of action leads to the leakage of lysosomal proteases into the cytosol, triggering cell death even in apoptosis-resistant and multidrug-resistant (MDR) cancer cells.[2] This property provides a strong rationale for combining this compound with conventional chemotherapy agents to enhance efficacy and overcome resistance.
These application notes provide a summary of preclinical data and detailed protocols for combining this compound with doxorubicin, vincristine, and gemcitabine. Given the structural and functional similarity to the well-studied RTK inhibitor sunitinib, and the limited availability of public data on this compound combinations, data from sunitinib combination studies are included as a reference to guide experimental design.[2]
Data Presentation: Efficacy of Combination Therapy
The following tables summarize the synergistic or additive effects observed in preclinical studies when combining the structurally similar RTK inhibitor sunitinib with various chemotherapy agents. This data can serve as a benchmark for designing experiments with this compound.
Table 1: In Vitro Cytotoxicity of Sunitinib in Combination with Chemotherapy
| Cell Line | Cancer Type | Chemotherapy Agent | Sunitinib IC50 (µM) | Chemotherapy IC50 (µM) | Combination Effect | Reference |
| HTB5 | Bladder Cancer | Gemcitabine | Not specified | Not specified | Synergy | [3] |
| SGC7901/VCR | Gastric Cancer (MDR) | Doxorubicin | Not specified | >10 | Reversal of Resistance | [4] |
| SGC7901/VCR | Gastric Cancer (MDR) | Vincristine | Not specified | >1 | Reversal of Resistance | [4] |
| 4T1 | Murine Breast Cancer | Sunitinib | 3 | - | - | [5] |
| RENCA | Murine Renal Cancer | Sunitinib | 5 | - | - | [5] |
Table 2: In Vivo Efficacy of Sunitinib in Combination with Chemotherapy
| Animal Model | Cancer Type | Chemotherapy Agent | Sunitinib Dose | Chemotherapy Dose | Primary Endpoint | Outcome | Reference |
| Orthotopic Mouse Model | Pancreatic Cancer | Gemcitabine (Metronomic) | 40 mg/kg/day | 1 mg/kg/day | Increased Survival | Significant increase in median overall survival (44 days vs. 25 days for control) | [6] |
| Xenograft Mouse Model | Pancreatic Cancer | Gemcitabine (MTD) | 40 mg/kg/day | 150 mg/kg twice weekly | Tumor Growth Inhibition | Significant inhibition of primary tumor growth | [6] |
| Xenograft Mouse Model | Neuroblastoma | Cyclophosphamide | 20 mg/kg | Not specified | Tumor Growth Inhibition | Synergistic cytotoxicity | [7] |
| Xenograft Mouse Model | Gastric Cancer | Pterostilbene | Not specified | Not specified | Tumor Growth Inhibition | 95% tumor growth inhibition with combination | [8] |
Signaling Pathways and Mechanisms of Synergy
The combination of this compound with chemotherapy agents is hypothesized to work through complementary and synergistic mechanisms. This compound, as an RTK inhibitor, blocks key signaling pathways involved in tumor growth, proliferation, and angiogenesis. Its unique ability to induce lysosomal membrane permeabilization offers a distinct advantage in overcoming drug resistance.
This compound Signaling Pathway Inhibition
Synergy with Chemotherapy
The combination of this compound with cytotoxic agents like doxorubicin, vincristine, and gemcitabine can lead to enhanced anti-tumor effects.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound with chemotherapy agents. These protocols are based on methodologies reported in studies of sunitinib in combination with similar agents.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound and a chemotherapy agent, both alone and in combination.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HTB5)
-
This compound (stock solution in DMSO)
-
Chemotherapy agent (e.g., Doxorubicin, stock solution in sterile water or DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and the chemotherapy agent in complete medium.
-
For combination studies, prepare a matrix of concentrations of both drugs.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (DMSO concentration should not exceed 0.1%).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
-
The combination index (CI) can be calculated using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
In Vivo Xenograft Tumor Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in combination with a chemotherapy agent in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound (formulated for in vivo administration)
-
Chemotherapy agent (formulated for in vivo administration)
-
Vehicle control solution
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or mixed with Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Chemotherapy alone, this compound + Chemotherapy).
-
Administer the treatments according to the predetermined schedule and dosage. For example, this compound can be administered orally daily, while chemotherapy agents like vincristine or gemcitabine are often given intraperitoneally or intravenously on a weekly or bi-weekly schedule.[4][6]
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Analyze the data for tumor growth inhibition and statistical significance between the treatment groups.
Toxicity and Safety Considerations
Combining this compound with chemotherapy is likely to increase toxicity compared to monotherapy. In a phase I study of sunitinib and gemcitabine, the most common grade 3/4 toxicities were neutropenia, anemia, fatigue, nausea, hypertension, thrombocytopenia, and hyponatremia.[9] Careful dose-escalation studies are crucial to determine the maximum tolerated dose (MTD) of the combination. Monitoring for hematological and non-hematological toxicities is essential during in vivo studies.
Conclusion
The combination of this compound with conventional chemotherapy agents represents a promising strategy to enhance anti-cancer efficacy and overcome drug resistance. The unique lysosome-destabilizing activity of this compound, coupled with its RTK inhibitory function, provides a strong rationale for synergy. The provided protocols and data summaries, including those from studies with the analogous compound sunitinib, offer a solid foundation for researchers to design and execute preclinical studies to further validate this therapeutic approach. Careful attention to experimental design, quantitative analysis, and toxicity assessment will be critical for the successful translation of these findings into clinical applications.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Effect and mechanism of Src tyrosine kinase inhibitor sunitinib on the drug-resistance reversal of human A549/DDP cisplatin-resistant lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sunitinib Malate Synergistically Potentiates Anti-Tumor Effect of Gemcitabine in Human Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sunitinib reverse multidrug resistance in gastric cancer cells by modulating Stat3 and inhibiting P-gp function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Contrasting effects of sunitinib within in vivo models of metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metronomic Gemcitabine in Combination with Sunitinib Inhibits Multisite Metastasis and Increases Survival in an Orthotopic Model of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sunitinib and Pterostilbene Combination Treatment Exerts Antitumor Effects in Gastric Cancer via Suppression of PDZD8 [mdpi.com]
- 9. cancernetwork.com [cancernetwork.com]
Application Notes and Protocols: SU11652 in Studies of Lysosomal Destabilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU11652 is a multi-targeting receptor tyrosine kinase inhibitor that has been identified as a potent inducer of cell death, particularly in apoptosis-resistant cancer cells.[1][2] A key mechanism of its cytotoxic action involves the destabilization of lysosomes, leading to a form of programmed cell death known as lysosomal-dependent cell death.[1][2][3] These application notes provide a summary of the key findings related to this compound-induced lysosomal destabilization and detailed protocols for its investigation.
This compound rapidly accumulates in lysosomes, leading to a disruption of their internal pH and ultrastructure.[1][2] This is followed by the inhibition of acid sphingomyelinase (ASM), a critical enzyme for maintaining lysosomal membrane integrity.[1][2] The consequent lysosomal membrane permeabilization (LMP) results in the leakage of cathepsins and other hydrolases into the cytosol, triggering cell death.[1][2][4][5] Notably, this compound has demonstrated efficacy in multidrug-resistant cancer cells, suggesting its potential for overcoming therapeutic resistance.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound on cancer cell lines as reported in the literature.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound Concentration (µM) | Effect | Reference |
| MCF7-Bcl-2 | Breast Carcinoma (apoptosis-resistant) | Low micromolar | Decreased viability | [1] |
| HeLa | Cervix Carcinoma | 4 | Time-dependent leakage of cathepsin-L | [4][5] |
| U-2-OS | Osteosarcoma | Low micromolar | Effective cell killing | [1] |
| Du145 | Prostate Carcinoma (and multidrug-resistant variant) | Low micromolar | Effective cell killing | [1] |
| WEHI-S | Fibrosarcoma | Low micromolar | Effective cell killing | [1] |
| MCF7 | Breast Carcinoma | 8 | Lysosomal membrane permeabilization | [4][5] |
Table 2: Effect of this compound on Lysosomal Function
| Parameter | Cell Line | This compound Concentration (µM) | Time Point | Observed Effect | Reference |
| Acid Sphingomyelinase (ASM) Activity | MCF7 | Not specified | 1 hour | Significant inhibition | [4] |
| Cathepsin-L Leakage | HeLa-eGFP-CD63 | 4 | 8-10 hours | Significant leakage to cytosol | [4][5] |
| Lysosomal Ultrastructure | MCF7 | 4 | 18 hours | Collapsed late endosomes/lysosomes | [5] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Lysosomal Cell Death
Caption: this compound induces lysosomal cell death.
Experimental Workflow for Assessing Lysosomal Destabilization
Caption: Workflow for this compound lysosomal studies.
Experimental Protocols
Protocol 1: Assessment of Cell Viability
1.1 MTT Assay (Cell Proliferation)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0.1 - 20 µM) for 24-48 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
1.2 LDH Release Assay (Cytotoxicity)
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Lysate Collection: After treatment, collect the cell culture supernatant. To obtain the maximum LDH release control, lyse untreated cells with a lysis buffer (e.g., 1% Triton X-100).
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, this involves adding a reaction mixture containing lactate, NAD+, and a tetrazolium salt to the supernatant.
-
Absorbance Measurement: Incubate as recommended and measure the absorbance at the specified wavelength (usually 490 nm).
Protocol 2: Immunofluorescence Staining for Cathepsin Leakage
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate.
-
Treatment: Treat cells with the desired concentration of this compound (e.g., 4 µM) for various time points (e.g., 4, 8, 10 hours).
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against a cathepsin (e.g., Cathepsin B or Cathepsin L) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Wash with PBS, mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear staining, and visualize using a fluorescence or confocal microscope. A diffuse cytosolic staining of cathepsin, in contrast to a punctate lysosomal pattern, indicates LMP.
Protocol 3: Acid Sphingomyelinase (ASM) Activity Assay
This protocol is based on commercially available fluorometric or colorimetric assay kits.
-
Cell Lysate Preparation:
-
Treat cells with this compound (e.g., for 1 hour).
-
Harvest cells and homogenize them in the assay buffer provided with the kit.
-
Centrifuge to remove insoluble material and collect the supernatant.
-
-
Assay Procedure:
-
Add the cell lysate to a 96-well plate.
-
Add the ASMase substrate and other reaction components as per the kit's instructions.
-
Incubate at 37°C for the recommended time (e.g., 60 minutes) at pH 5.0.
-
-
Signal Detection:
-
For fluorometric kits, measure the fluorescence at the specified excitation and emission wavelengths.
-
For colorimetric kits, measure the absorbance at the specified wavelength.
-
-
Data Analysis: Calculate the ASMase activity based on a standard curve generated with a known standard (e.g., choline).
Protocol 4: Electron Microscopy for Lysosomal Ultrastructure
-
Cell Preparation and Treatment: Culture and treat cells with this compound (e.g., 4 µM for 18 hours).
-
Fixation: Fix the cells with a solution containing glutaraldehyde and paraformaldehyde in a suitable buffer (e.g., cacodylate buffer).
-
Post-fixation and Staining: Post-fix with osmium tetroxide, followed by en-bloc staining with uranyl acetate.
-
Dehydration and Embedding: Dehydrate the samples through a graded series of ethanol and embed in an epoxy resin.
-
Sectioning and Imaging: Cut ultrathin sections, mount them on copper grids, and stain with uranyl acetate and lead citrate. Examine the sections using a transmission electron microscope. Look for changes in lysosomal morphology, such as enlarged or collapsed structures and less-defined outer membranes.[5] For immunogold labeling, incubate sections with primary antibodies against lysosomal markers (e.g., LAMP-1 or LAMP-2) followed by gold-conjugated secondary antibodies.[5]
Conclusion
This compound represents a promising therapeutic agent that induces cancer cell death through lysosomal destabilization. The protocols and data presented here provide a framework for researchers to investigate the lysosomotropic activity of this compound and similar compounds. Further in vivo studies are encouraged to fully evaluate its anticancer potential.[1]
References
- 1. Sunitinib and this compound inhibit acid sphingomyelinase, destabilize lysosomes, and inhibit multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methods for the functional quantification of lysosomal membrane permeabilization: a hallmark of lysosomal cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to avoid SU11652 off-target effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you design experiments that effectively mitigate the off-target effects of SU11652, a multi-targeted receptor tyrosine kinase (RTK) inhibitor.
Understanding this compound's Target Profile
This compound is a potent inhibitor of several RTKs, including Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and KIT. However, like many kinase inhibitors, it can interact with unintended targets, leading to off-target effects that can complicate data interpretation. A primary off-target effect of this compound is the inhibition of acid sphingomyelinase, resulting in lysosomal destabilization.[1]
Troubleshooting Guide: Avoiding Off-Target Effects
Issue: I'm observing a cellular phenotype that may not be related to the intended kinase inhibition.
This is a common challenge with multi-targeted inhibitors. The following steps will help you validate that your observed phenotype is a direct result of on-target activity.
1. Determine the Optimal Concentration with a Dose-Response Curve
-
Rationale: Off-target effects are often concentration-dependent. Using the lowest effective concentration that inhibits your primary target will minimize engagement with lower-affinity off-targets.
-
Experimental Protocol:
-
Treat your cells with a range of this compound concentrations (e.g., from low nanomolar to micromolar).
-
Assess the inhibition of your primary target's phosphorylation and the downstream signaling pathway.
-
Simultaneously, measure the desired cellular phenotype.
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Determine the IC50 (half-maximal inhibitory concentration) for your primary target and correlate it with the phenotypic EC50 (half-maximal effective concentration). A close correlation suggests an on-target effect.
-
2. Validate with a Structurally Distinct Inhibitor
-
Rationale: If a different molecule that inhibits the same primary target recapitulates your phenotype, it is more likely an on-target effect.
-
Experimental Protocol:
-
Select a kinase inhibitor with a different chemical scaffold that also targets your primary kinase of interest (see table below for examples).
-
Perform a dose-response experiment with the new inhibitor.
-
If the same phenotype is observed at a concentration consistent with its reported IC50 for the target, this strengthens the evidence for an on-target mechanism.
-
3. Perform a Washout Experiment
-
Rationale: This experiment helps distinguish between reversible off-target effects and the intended, often more sustained, on-target inhibition.
-
Experimental Protocol:
-
Treat cells with this compound for a defined period (e.g., 1-2 hours).
-
Remove the drug-containing medium and wash the cells thoroughly with fresh, drug-free medium.
-
Continue to culture the cells in drug-free medium.
-
Monitor the reversal of the phenotype and the re-phosphorylation of the target kinase over time. A rapid reversal may suggest a reversible off-target effect is responsible for the phenotype.
-
4. Confirm Target Engagement with a Cellular Thermal Shift Assay (CETSA)
-
Rationale: CETSA directly measures the binding of an inhibitor to its target in a cellular context by assessing the thermal stabilization of the protein upon ligand binding.
-
Experimental Protocol:
-
Treat intact cells with this compound or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Separate the soluble and aggregated proteins by centrifugation.
-
Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or mass spectrometry. An increase in the thermal stability of the target protein in the presence of this compound confirms direct binding.
-
Data Presentation: Kinase Inhibition Profiles
The following tables summarize the known inhibitory activities of this compound and provide examples of structurally distinct inhibitors for its primary targets.
Table 1: this compound On-Target Kinase Inhibition
| Target | IC50 (nM) | Reference |
| FLT3 (wild-type) | ~1.5 | [2] |
| FLT3 (D835Y mutant) | 16 | [2] |
| FLT3 (D835H mutant) | 32 | [2] |
| PDGFRβ | 3-500 (Ki) | |
| VEGFR2 | 3-500 (Ki) | |
| FGFR1 | 3-500 (Ki) | |
| c-Kit | 3-500 (Ki) |
Table 2: Examples of Structurally Distinct Inhibitors for this compound's Primary Targets
| Primary Target | Structurally Distinct Inhibitor | Key Features |
| VEGFR2 | Axitinib, Pazopanib, Sorafenib | Different chemical scaffolds, also multi-targeted. |
| PDGFR | Dasatinib, Imatinib, Crenolanib | Varying selectivity profiles against other kinases. |
| KIT | Regorafenib, Lenvatinib, Ripretinib | Different modes of binding and mutant KIT activity. |
FAQs: Addressing Specific Off-Target Concerns
Q1: What are the known off-target effects of this compound?
A1: Besides its intended receptor tyrosine kinase targets, this compound has been shown to inhibit acid sphingomyelinase.[1] This inhibition leads to the destabilization of lysosomes and can induce a cytotoxic effect independent of its kinase inhibition activity.[1]
Q2: How can I specifically test for this compound-induced lysosomal destabilization?
A2: You can perform a lysosomal membrane permeabilization (LMP) assay. A common method involves monitoring the release of lysosomal enzymes, such as cathepsins, into the cytosol.
Experimental Protocol: Lysosomal Membrane Permeabilization (LMP) Assay
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Cell Treatment: Treat cells with this compound at various concentrations and time points. Include a vehicle control and a known LMP inducer as a positive control.
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Cytosolic Fractionation: Gently permeabilize the plasma membrane using a low concentration of digitonin to release the cytosolic contents while leaving the lysosomal membranes intact.
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Enzyme Activity Measurement: Measure the activity of a lysosomal enzyme (e.g., cathepsin B) in the cytosolic fraction using a fluorogenic substrate.
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Total Lysate: Lyse the remaining cells to measure the total cellular activity of the same enzyme.
-
Data Analysis: An increase in the ratio of cytosolic to total enzyme activity in this compound-treated cells indicates LMP.
Q3: How can I measure the direct inhibition of acid sphingomyelinase by this compound?
A3: You can perform an in vitro acid sphingomyelinase activity assay.
Experimental Protocol: Acid Sphingomyelinase (ASM) Activity Assay
-
Enzyme Source: Use purified recombinant ASM or cell lysates as the enzyme source.
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Inhibitor Incubation: Pre-incubate the enzyme with varying concentrations of this compound.
-
Substrate Addition: Initiate the reaction by adding a fluorescent or colorimetric sphingomyelin substrate.
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Signal Detection: Measure the product formation over time using a plate reader.
-
Data Analysis: Calculate the IC50 of this compound for ASM inhibition.
Visualizing Pathways and Workflows
Diagram 1: this compound On-Target and Off-Target Signaling
Caption: On- and off-target pathways of this compound.
Diagram 2: Experimental Workflow for Validating On-Target Effects
References
SU11652 Technical Support Center: Stability and Storage Guidelines
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of SU11652. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
A1: For optimal stability, the solid form of this compound should be stored under specific temperature conditions. Short-term storage at room temperature, for instance during shipping, should not significantly impact the product's efficacy.[1] For long-term storage, refrigeration or freezing is recommended.[1]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: this compound can be dissolved in DMSO (Dimethyl Sulfoxide).[2] To achieve a concentration of 10 mg/mL (24.10 mM), ultrasonic treatment and warming to 60°C may be necessary.[2] Note that DMSO is hygroscopic, meaning it can absorb moisture from the air, which could potentially affect the stability of the compound over time.[2]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: Once prepared, stock solutions should be aliquoted into tightly sealed vials to minimize freeze-thaw cycles and stored at low temperatures.[1][2] For detailed storage durations, please refer to the table below. It is always best to prepare and use solutions as soon as possible.[1]
Q4: How long can I store this compound in its solid and solution forms?
A4: The shelf life of this compound depends on the storage conditions. The following table summarizes the recommended storage durations.
| Form | Storage Temperature | Recommended Duration |
| Solid (Powder) | -20°C | 3 years[2] |
| 4°C | 2 years[2] | |
| In Solvent (e.g., DMSO) | -80°C | 6 months[2] |
| -20°C | 1 month[1][2] |
Q5: I observed precipitation in my this compound stock solution after thawing. What should I do?
A5: Precipitation upon thawing can occur, especially with concentrated stock solutions. To redissolve the compound, you can gently warm the vial to 37°C and vortex it to ensure a homogeneous solution before use. If precipitation persists, it may indicate that the compound's solubility limit has been exceeded.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of Compound Activity | - Improper storage temperature.- Multiple freeze-thaw cycles.- Exposure to light or moisture.- Age of the stock solution. | - Verify that the storage conditions align with the recommendations.- Always aliquot stock solutions to avoid repeated freezing and thawing.- Store solutions in amber vials or protect them from light.- Prepare fresh stock solutions if the current one is older than the recommended storage period. |
| Inconsistent Experimental Results | - Inaccurate concentration of the stock solution.- Degradation of the compound. | - Re-measure the concentration of the stock solution using a spectrophotometer or another appropriate method.- Prepare a fresh stock solution from the solid compound and compare its performance with the old stock. |
| Color Change of Solution | - Potential degradation of the compound. | - Discard the solution and prepare a fresh stock. If the solid compound shows discoloration, it may also be compromised. |
Experimental Protocols
Protocol for Assessing this compound Solution Stability
This protocol provides a general framework for evaluating the stability of this compound in a specific solvent and under particular storage conditions.
1. Materials:
- This compound solid compound
- Anhydrous DMSO (or other solvent of choice)
- Sterile, amber microcentrifuge tubes or vials
- High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
- Mobile phase (e.g., acetonitrile and water with a modifier like formic acid or trifluoroacetic acid)
- UV detector
2. Procedure:
- Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 10 mM).
- Initial Analysis (Time 0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis. Inject the sample into the HPLC system and record the chromatogram. The main peak corresponds to intact this compound. Note the peak area and retention time.
- Storage: Aliquot the remaining stock solution into multiple amber vials and store them under the desired conditions (e.g., -20°C, 4°C, room temperature).
- Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8 weeks), retrieve one aliquot from each storage condition.
- Sample Preparation and Analysis: Allow the aliquot to thaw completely and bring it to room temperature. Prepare the sample for HPLC analysis as done for the initial time point.
- Data Analysis: Compare the peak area of this compound at each time point to the initial peak area. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products. Calculate the percentage of remaining this compound at each time point.
Visualizations
Caption: Simplified signaling pathway of this compound as a receptor tyrosine kinase inhibitor.
Caption: Troubleshooting workflow for inconsistent results with this compound.
References
SU11652 In Vitro Efficacy: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for improving the in vitro efficacy of SU11652. The following sections offer detailed troubleshooting advice, frequently asked questions (FAQs), structured data tables, and complete experimental protocols to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary molecular targets? A1: this compound is a potent, ATP-competitive, multi-targeted receptor tyrosine kinase (RTK) inhibitor. Its primary targets belong to the split kinase family of RTKs, including Vascular Endothelial Growth Factor Receptors (VEGFR), Platelet-Derived Growth Factor Receptors (PDGFR), and Kit (Stem cell factor receptor).[1][2] It is structurally very similar to Sunitinib.
Q2: What is the mechanism of action of this compound? A2: this compound exerts its effects through two primary mechanisms. First, it inhibits the autophosphorylation of RTKs like VEGFR, PDGFR, and Kit, thereby blocking downstream signaling pathways crucial for cell proliferation and angiogenesis.[1] Second, it has been shown to accumulate in lysosomes, leading to lysosomal membrane destabilization and the release of proteases into the cytosol, which induces a potent, apoptosis-independent form of cell death. This lysosomal effect may contribute to its efficacy in treatment-resistant cancer cells.
Q3: How should I dissolve and store this compound for in vitro use? A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10-50 mM). For cell culture experiments, this stock solution should be diluted in a culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity. Store the DMSO stock solution in aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.
Q4: Why am I observing low or no efficacy in my cell line? A4: The efficacy of this compound is highly dependent on the genetic background of the cell line. Cells expressing activating mutations in its target kinases, such as FLT3-ITD or specific Kit mutations, are often highly sensitive.[1] For example, the MV-4-11 cell line, which has a FLT3-ITD mutation, is highly sensitive with an IC50 value of approximately 5 nM.[1] In contrast, cell lines without these mutations may be insensitive.[1] Always verify the expression and mutation status of the target receptors in your cell line.
Q5: Are there known off-target effects I should be aware of? A5: Yes. Beyond its primary RTK targets, this compound inhibits acid sphingomyelinase, which contributes to its lysosome-destabilizing effects. This is a distinct off-target effect that can induce cytotoxicity independent of RTK inhibition. Researchers should consider that the observed phenotype may result from this lysosomal pathway and not solely from the inhibition of VEGFR/PDGFR/Kit signaling.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Potency / High IC50 Value | 1. Incorrect Cell Line Choice: The cell line may not express (or overexpress) the target RTKs (VEGFR, PDGFR, Kit) or may lack activating mutations. | 1. Confirm target expression via Western blot or qPCR. Select a cell line known to be sensitive (see Table 1) or one with a documented activating mutation in a target kinase. |
| 2. Compound Insolubility: this compound may have precipitated out of the solution upon dilution into an aqueous culture medium. | 2. Prepare fresh dilutions from a DMSO stock immediately before use. Visually inspect the medium for any signs of precipitation. Consider using a lower concentration of serum during treatment, as serum proteins can sometimes bind to inhibitors. | |
| 3. Compound Degradation: The compound may have degraded due to improper storage or multiple freeze-thaw cycles. | 3. Use a fresh aliquot of the stock solution. Confirm the compound's integrity if possible. | |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variable results. | 1. Ensure a homogenous single-cell suspension before plating. Use a calibrated multichannel pipette and verify cell density and distribution visually after seeding. |
| 2. Edge Effects: Wells on the periphery of the multi-well plate may experience different temperature and evaporation rates. | 2. Avoid using the outermost wells of the plate for experimental conditions. Fill these wells with a sterile medium or PBS to maintain humidity. | |
| 3. Inconsistent Drug Concentration: Inaccurate pipetting during serial dilutions or treatment application. | 3. Calibrate pipettes regularly. Prepare a master mix of the treatment medium for all replicate wells to ensure consistency. | |
| Unexpected Cytotoxicity in Control Cells | 1. High DMSO Concentration: The final concentration of the vehicle (DMSO) in the culture medium is too high. | 1. Ensure the final DMSO concentration is non-toxic for your specific cell line, typically below 0.1%. Run a vehicle-only control series to determine the tolerance of your cells. |
| 2. Lysosomal Destabilization: The observed cell death may be due to the off-target lysosomal effect, not specific RTK inhibition. | 2. Evaluate markers of lysosomal membrane permeabilization (e.g., using acridine orange staining or measuring cathepsin release) to distinguish this effect from on-target RTK inhibition. |
Data Presentation
Table 1: In Vitro Potency (IC50) of this compound in Various Cell Lines
| Cell Line | Cancer Type | Key Genetic Feature | IC50 Value | Assay Type | Reference |
| MV-4-11 | B Myelomonocytic Leukemia | FLT3-ITD Mutation | ~5 nM | MTT Assay | [1] |
| HL-60 | Acute Promyelocytic Leukemia | Wild-type FLT3 | >500 nM | MTT Assay | [1] |
| Jurkat | T-cell Leukemia | - | >500 nM | MTT Assay | [1] |
| Karpas 299 | Anaplastic Large Cell Lymphoma | - | >500 nM | MTT Assay | [1] |
| MCF7-Bcl-2 | Breast Carcinoma | Apoptosis-Resistant | Low Micromolar (µM) | Viability Assay | |
| HeLa | Cervix Carcinoma | - | Low Micromolar (µM) | Viability Assay | |
| U-2-OS | Osteosarcoma | - | Low Micromolar (µM) | Viability Assay | |
| Du145 | Prostate Carcinoma | Multidrug-Resistant | Low Micromolar (µM) | Viability Assay |
Visualizations
Caption: Dual mechanism of action for this compound.
Caption: Standard workflow for in vitro this compound experiments.
Caption: Decision tree for troubleshooting common issues.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for assessing the effect of this compound on the viability of adherent cells in a 96-well format.
Materials:
-
This compound (DMSO stock solution, e.g., 10 mM)
-
Target cancer cell line
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Methodology:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0 nM to 10 µM). Include a "vehicle-only" control (containing the highest concentration of DMSO used).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down or place the plate on an orbital shaker for 10 minutes to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot for Inhibition of VEGFR2 Phosphorylation
This protocol details how to assess the inhibitory effect of this compound on the phosphorylation of one of its key targets, VEGFR2.
Materials:
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This compound (DMSO stock solution)
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Endothelial cells (e.g., HUVECs) or a cancer cell line expressing VEGFR2
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Cell culture dishes (6-well plates)
-
Recombinant human VEGF-A (for stimulation)
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RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-VEGFR2 (e.g., Tyr1175), Rabbit anti-total-VEGFR2, and a loading control (e.g., anti-GAPDH).
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Methodology:
-
Cell Culture and Starvation: Seed cells in 6-well plates and grow to 80-90% confluency. To reduce basal phosphorylation levels, serum-starve the cells for 4-16 hours in a low-serum (e.g., 0.5% FBS) or serum-free medium.
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Inhibitor Pre-treatment: Treat the starved cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells by adding VEGF-A (e.g., 50 ng/mL) for 10-15 minutes to induce VEGFR2 phosphorylation. Include an unstimulated, untreated control.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them by adding 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts for all samples (e.g., 20-30 µg per lane), add Laemmli buffer, boil for 5 minutes, and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-VEGFR2 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed for total VEGFR2 and a loading control like GAPDH to ensure equal protein loading across lanes.
References
Technical Support Center: Addressing SU11652 Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when studying resistance to the multi-targeted receptor tyrosine kinase (RTK) inhibitor, SU11652.
I. Troubleshooting Guides
This section offers solutions to specific experimental issues in a question-and-answer format.
1. Generating this compound-Resistant Cell Lines
Question: I am unable to establish a stable this compound-resistant cell line. The cells die off at higher concentrations, or the resistance phenotype is lost after drug withdrawal. What should I do?
Answer: Establishing a stable drug-resistant cell line can be a lengthy process requiring careful optimization. Here are several factors to consider and troubleshoot:
-
Initial this compound Concentration: Starting with a concentration that is too high can lead to widespread cell death with no surviving clones to develop resistance.
-
Recommendation: Begin with the IC50 (half-maximal inhibitory concentration) of this compound for your specific cell line. If the IC50 is not known, perform a dose-response experiment to determine it. Start the resistance induction at a concentration of 0.5x IC50.
-
-
Stepwise Dose Escalation: A gradual increase in drug concentration is crucial for selecting and expanding resistant populations.
-
Pulsed Treatment vs. Continuous Exposure: The method of drug exposure can influence the development of resistance.
-
Recommendation: A pulsed treatment, where cells are exposed to the drug for a defined period (e.g., 48-72 hours) followed by a recovery period in drug-free medium, can mimic clinical dosing regimens and may lead to a more stable resistant phenotype.[2]
-
-
Clonal Selection: A population of resistant cells can be heterogeneous.
-
Recommendation: After establishing a resistant population, consider performing single-cell cloning to isolate and characterize different resistant clones. This can provide insights into various resistance mechanisms.
-
-
Instability of Resistance: The resistant phenotype can sometimes be reversible, especially if it is mediated by epigenetic changes or transient upregulation of drug efflux pumps.
-
Recommendation: To maintain the resistant phenotype, it is often necessary to continuously culture the cells in the presence of a maintenance concentration of this compound (typically the highest concentration at which the cells proliferate steadily). Regularly verify the resistance by comparing the IC50 of the resistant line to the parental cell line.
-
2. Inconsistent Results in Cell Viability Assays
Question: My cell viability assay (e.g., MTT, XTT, or resazurin-based) is giving inconsistent and highly variable results when testing this compound sensitivity. What are the potential causes and solutions?
Answer: High variability in cell viability assays is a common issue. The following table outlines potential causes and recommended solutions:
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating. Mix the cell suspension thoroughly between plating wells. Visually inspect plates after seeding to confirm even distribution.[3] |
| Edge Effects | To minimize evaporation from the outer wells of a 96-well plate, fill these wells with sterile PBS or media and do not use them for experimental samples.[4] |
| Compound Precipitation | This compound, like many small molecules, may have limited solubility in aqueous media. Visually inspect the media for any signs of precipitation after adding the compound. Prepare fresh dilutions for each experiment. Ensure the final solvent (e.g., DMSO) concentration is consistent and low (typically <0.5%). |
| Inconsistent Incubation Times | Use a multichannel pipette to add reagents and compounds to minimize timing differences between wells. Ensure consistent incubation periods for all plates. |
| Cell Clumping | Ensure a single-cell suspension is created during cell passaging and seeding. Clumps can lead to uneven drug exposure and assay reagent access. |
| Interference with Assay Reagents | Some compounds can directly interact with the assay reagents (e.g., reducing MTT). Include a "compound only" control (no cells) to check for direct effects on the assay chemistry. |
3. Difficulty in Detecting Changes in Protein Phosphorylation by Western Blot
Question: I am performing a western blot to assess the phosphorylation status of this compound target proteins (e.g., VEGFR2, PDGFRβ) in resistant cells, but I am getting weak signals, high background, or inconsistent results. How can I optimize my protocol?
Answer: Detecting phosphorylated proteins by western blot requires specific considerations to preserve the labile phosphate groups and ensure signal specificity.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | Low protein phosphorylation: The protein of interest may not be highly phosphorylated under the experimental conditions. Sample degradation: Phosphatases in the cell lysate can dephosphorylate the target protein. Low protein abundance: The target protein may be expressed at low levels. | Optimize stimulation conditions: Ensure that the cells are treated under conditions known to activate the target kinase. Use phosphatase inhibitors: Always include a cocktail of phosphatase inhibitors in your lysis buffer. Keep samples on ice at all times. Enrich your sample: Consider immunoprecipitation of the target protein to concentrate it before running the western blot. |
| High Background | Non-specific antibody binding: The primary or secondary antibody may be binding to other proteins on the membrane. Inadequate blocking: The blocking agent may not be effectively preventing non-specific binding. Blocking agent interference: For phospho-specific antibodies, milk can be problematic due to the presence of casein, a phosphoprotein. | Titrate antibodies: Determine the optimal concentration for both primary and secondary antibodies. Optimize blocking: Increase the blocking time or try a different blocking agent (e.g., Bovine Serum Albumin - BSA). Use BSA for phospho-antibodies: When detecting phosphorylated proteins, use 5% BSA in TBST as the blocking and antibody dilution buffer. Increase washing steps: Increase the number and duration of washes to remove unbound antibodies.[5][6][7] |
| Inconsistent Results | Variable protein loading: Unequal amounts of protein loaded in each lane. Inefficient transfer: Poor transfer of proteins from the gel to the membrane. | Normalize protein loading: Perform a protein quantification assay (e.g., BCA) and load equal amounts of total protein. Always include a loading control (e.g., β-actin, GAPDH). Verify transfer efficiency: Stain the membrane with Ponceau S after transfer to visualize protein bands and ensure even transfer across the gel. |
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a multi-targeted receptor tyrosine kinase (RTK) inhibitor. It primarily targets members of the split kinase family of RTKs, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Kit. By inhibiting these kinases, this compound disrupts downstream signaling pathways involved in cell proliferation, survival, and angiogenesis. Additionally, this compound has been shown to induce lysosomal membrane permeabilization through the inhibition of acid sphingomyelinase, leading to a lysosome-dependent cell death pathway. This latter mechanism may contribute to its efficacy in multidrug-resistant cancer cells.
Q2: What are the potential mechanisms of acquired resistance to this compound?
While specific resistance mechanisms to this compound are not extensively documented, resistance to multi-targeted RTK inhibitors can generally be categorized into two main types:
-
On-Target Resistance: This involves alterations to the drug target itself.
-
Secondary Mutations: Mutations in the kinase domain of the target RTKs (e.g., VEGFR, PDGFR) can prevent this compound from binding effectively.
-
Target Amplification: Increased expression of the target RTKs can effectively "soak up" the inhibitor, requiring higher concentrations to achieve the same level of inhibition.
-
-
Off-Target Resistance: This involves changes in other signaling pathways that bypass the need for the inhibited RTKs.
-
Activation of Bypass Pathways: Upregulation or activation of alternative RTKs or downstream signaling molecules (e.g., members of the Ras/MAPK or PI3K/Akt pathways) can provide cancer cells with alternative routes for growth and survival signals.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump this compound out of the cell, reducing its intracellular concentration.
-
Phenotypic Changes: Processes such as the epithelial-to-mesenchymal transition (EMT) can confer a more resistant and migratory phenotype.[8]
-
Q3: How can I determine if my this compound-resistant cells have developed on-target or off-target resistance?
A combination of molecular and cellular assays can help elucidate the resistance mechanism:
| Resistance Mechanism | Experimental Approach | Expected Outcome in Resistant Cells |
| On-Target: Secondary Mutations | Sanger or Next-Generation Sequencing: Sequence the kinase domains of the target RTKs (VEGFRs, PDGFRs, Kit). | Identification of novel mutations in the resistant cell line compared to the parental line. |
| On-Target: Target Amplification | Western Blot or qPCR: Analyze the protein and mRNA expression levels of the target RTKs. | Increased protein and/or mRNA levels of the target RTKs in resistant cells. |
| Off-Target: Bypass Pathways | Phospho-RTK Array: A multiplex antibody array to simultaneously assess the phosphorylation status of multiple RTKs. Western Blot: Analyze the phosphorylation of key downstream signaling proteins (e.g., Akt, ERK). | Increased phosphorylation of alternative RTKs or sustained phosphorylation of downstream effectors in the presence of this compound. |
| Off-Target: Increased Drug Efflux | Rhodamine 123 Efflux Assay: Use a fluorescent substrate of ABC transporters to measure their activity. Western Blot or qPCR: Analyze the expression of common ABC transporters (e.g., P-glycoprotein/MDR1). | Increased efflux of the fluorescent substrate and/or increased expression of ABC transporters in resistant cells. |
III. Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a general method for developing a this compound-resistant cancer cell line using a stepwise dose-escalation approach.
-
Determine the IC50 of this compound:
-
Plate the parental cancer cells in 96-well plates.
-
Treat the cells with a range of this compound concentrations for 72 hours.
-
Perform a cell viability assay (e.g., MTT or resazurin-based) to determine the IC50 value.
-
-
Initiate Resistance Induction:
-
Culture the parental cells in a flask with complete medium containing this compound at a concentration of 0.5x IC50.
-
Maintain the cells in this concentration, changing the medium every 2-3 days, until the cells resume a normal growth rate and reach approximately 80% confluency.
-
-
Stepwise Dose Escalation:
-
Once the cells are growing steadily, subculture them and increase the this compound concentration by 1.5 to 2-fold.
-
Repeat this process of gradual dose increase, allowing the cells to adapt and recover at each concentration. This may take several months.
-
-
Establishment and Maintenance of the Resistant Line:
-
Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), the resistant cell line is considered established.
-
Continuously culture the resistant cells in a medium containing the highest tolerated concentration of this compound to maintain the resistant phenotype.
-
-
Characterization of the Resistant Line:
-
Regularly perform cell viability assays to compare the IC50 of the resistant line to the parental line and confirm the degree of resistance.
-
Freeze down stocks of the resistant cells at different passages.
-
Protocol 2: Western Blot for Phosphorylated RTKs
This protocol provides a method for analyzing the phosphorylation status of this compound target proteins.
-
Cell Lysis:
-
Plate parental and this compound-resistant cells and grow to 80-90% confluency.
-
Treat cells with this compound at the desired concentration and for the desired time.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice with a lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-VEGFR2) diluted in 5% BSA in TBST overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the signal using a chemiluminescence imaging system.
-
-
Stripping and Reprobing:
-
To assess total protein levels, the membrane can be stripped and reprobed with an antibody against the total, non-phosphorylated form of the protein and a loading control (e.g., β-actin).
-
IV. Visualizations
Caption: Inhibition of key receptor tyrosine kinases by this compound.
Caption: Workflow for studying this compound resistance mechanisms.
Caption: Troubleshooting flowchart for cell viability assays.
References
- 1. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Developing Clinically Relevant Acquired Chemoresistance Models in Epithelial Ovarian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 6. sinobiological.com [sinobiological.com]
- 7. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 8. portlandpress.com [portlandpress.com]
Technical Support Center: Method Refinement for SU11652 Cytotoxicity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SU11652 in cytotoxicity assays. The information is designed to assist scientists and drug development professionals in refining their experimental methods and interpreting results accurately.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cell viability results with this compound are inconsistent across experiments. What are the potential causes?
A1: Inconsistent results in cytotoxicity assays with this compound can stem from several factors:
-
Cell Density: Ensure consistent cell seeding density across all wells and experiments. Over-confluent or sparse cultures can respond differently to treatment.
-
Compound Stability and Storage: this compound, like many small molecules, can be sensitive to light and temperature. Prepare fresh dilutions from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles.
-
Incomplete Solubilization of Formazan Crystals (MTT Assay): Incomplete dissolution of the formazan product in MTT assays is a common source of variability. Ensure thorough mixing and consider increasing the solubilization agent volume or incubation time.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the drug and affect cell growth. It is advisable to use the inner wells for experimental samples and fill the outer wells with sterile PBS or media.[1]
-
Pipetting Errors: Inaccurate pipetting, especially during serial dilutions, can lead to significant variations in drug concentration. Calibrate your pipettes regularly and use proper pipetting techniques.
Q2: I am observing a high background signal in my "no-cell" control wells in the MTT assay. What could be the reason?
A2: A high background in no-cell controls can be caused by the direct reduction of the MTT reagent by components in your culture medium or by this compound itself. To troubleshoot this:
-
Use Phenol Red-Free Medium: Phenol red in culture medium can interfere with colorimetric assays. Switch to a phenol red-free medium for the duration of the assay.
-
Include a "Reagent Blank": Prepare control wells containing medium, this compound (at the highest concentration used), and the MTT reagent, but no cells. This will allow you to measure and subtract any background absorbance caused by the compound or medium.[1]
Q3: The LDH release in my positive control (lysis buffer) is lower than expected. Why might this be?
A3: Low LDH release in the maximum lysis control can indicate a few issues:
-
Suboptimal Cell Lysis: The lysis buffer may not be effectively disrupting the cell membranes. Ensure the lysis buffer is at the correct concentration and that the incubation time is sufficient.
-
Low Cell Number: If the initial number of cells is too low, the total amount of LDH available for release will also be low. Optimize your cell seeding density.
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Enzyme Instability: LDH is an enzyme that can degrade over time, especially at room temperature. Perform the assay immediately after collecting the supernatant and keep samples on ice if there are delays.
Q4: Can the lysosomotropic nature of this compound interfere with specific cytotoxicity assays?
A4: Yes, the mechanism of action of this compound, which involves accumulation in lysosomes and destabilization of lysosomal membranes, could potentially interfere with certain assays.[2]
-
Fluorescent Dyes: Some fluorescent viability dyes may accumulate in acidic organelles like lysosomes. The disruption of lysosomal pH by this compound could alter the fluorescence of such dyes, leading to artifacts. It is crucial to validate the chosen dye and ensure its signal is a true reflection of cell viability in the context of this compound treatment.
-
Autophagy Assays: this compound's effect on lysosomes will likely interfere with assays that measure autophagic flux, as lysosomal function is central to this process.
Q5: What are the key signaling pathways affected by this compound that I should be aware of when interpreting my results?
A5: this compound is a multi-targeting receptor tyrosine kinase (RTK) inhibitor, primarily affecting:
-
VEGFR (Vascular Endothelial Growth Factor Receptor): Involved in angiogenesis, cell proliferation, and survival.[3][4]
-
PDGFR (Platelet-Derived Growth Factor Receptor): Plays a role in cell growth, proliferation, and migration.
-
c-Kit (Stem Cell Factor Receptor): Important for cell survival, proliferation, and differentiation.
-
FGFR (Fibroblast Growth Factor Receptor): Involved in cell proliferation, differentiation, and migration.
In addition to RTK inhibition, a key aspect of this compound's cytotoxic effect is the inhibition of acid sphingomyelinase (ASM) , leading to lysosomal membrane permeabilization and subsequent cell death.[2] This lysosomal-mediated cell death pathway is a critical consideration.
Quantitative Data Summary
The following table summarizes the cytotoxic effects of this compound on various human cancer cell lines after 24 hours of treatment, as determined by measuring the percentage of dead cells.
| Cell Line | This compound Concentration (µM) | % of Dead Cells (Mean ± SD) |
| HeLa (Cervical Carcinoma) | 4 | 40 ± 5 |
| 8 | 75 ± 8 | |
| U-2-OS (Osteosarcoma) | 4 | 35 ± 6 |
| 8 | 65 ± 7 | |
| Du145 (Prostate Carcinoma) | 4 | 50 ± 9 |
| 8 | 80 ± 10 |
Data is representative and compiled from published literature. Actual results may vary depending on experimental conditions.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This protocol is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Phenol red-free medium (recommended)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include vehicle-only (DMSO) controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C, protected from light. Viable cells will reduce the yellow MTT to purple formazan crystals.[1]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Mix thoroughly to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay Protocol
This assay quantifies the amount of lactate dehydrogenase released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.
Materials:
-
This compound stock solution (in DMSO)
-
LDH assay kit (containing LDH reaction mixture and stop solution)
-
Lysis buffer (provided in the kit or 1% Triton X-100)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Prepare the following controls in triplicate:
-
Background Control: Medium only (no cells).
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Cells treated with lysis buffer 30 minutes before the end of the incubation period.
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for 15-30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Add 50 µL of stop solution to each well. Measure the absorbance at 490 nm using a microplate reader.
Visualizations
Signaling Pathways
Caption: Inhibition of multiple RTKs by this compound.
Caption: Lysosomal-mediated cell death induced by this compound.
Experimental Workflow
Caption: General workflow for this compound cytotoxicity assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Sunitinib and this compound inhibit acid sphingomyelinase, destabilize lysosomes, and inhibit multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The VEGF Molecular Signalling Pathway Mechanism Explained | by Amirali Banani | Insights of Nature | Medium [medium.com]
Best practices for dissolving SU11652
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for dissolving and using SU11652 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1] It primarily targets members of the split kinase family of RTKs, including Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), Fibroblast Growth Factor Receptor (FGFR), and Kit.[1] By inhibiting these receptors, this compound can block downstream signaling pathways involved in cell proliferation, angiogenesis, and survival.[2][3] It has been shown to induce cell cycle arrest and apoptosis in cancer cell lines expressing activating mutations in Kit.[1]
Q2: What are the recommended solvents for dissolving this compound?
The recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO). It is poorly soluble in ethanol and considered insoluble in water.
Q3: How should I prepare a stock solution of this compound?
To prepare a stock solution, dissolve this compound in DMSO. For example, to create a 10 mM stock solution, you would dissolve 3.56 mg of this compound in 1 mL of DMSO. It is crucial to ensure the compound is fully dissolved. Gentle warming at 37°C or brief vortexing can aid dissolution.[4]
Q4: What are the best practices for storing this compound solutions?
Stock solutions of this compound should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to product degradation.[1] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution | The concentration of this compound is too high for the solvent volume. | Gently warm the solution to 37°C for 10-30 minutes.[4] If precipitation persists, consider preparing a more dilute stock solution. |
| Precipitation when diluting into aqueous media | This compound has low aqueous solubility, and adding the DMSO stock directly to a large volume of aqueous buffer can cause it to crash out of solution. | To prevent precipitation, add the DMSO stock solution to your complete cell culture medium while gently swirling the tube.[4] It is also recommended to keep the final DMSO concentration in your working solution below 0.3%, with 0.1% being preferable, to avoid solvent-induced cellular effects.[4] |
| Inconsistent experimental results | Degradation of this compound due to improper storage or handling. | Always use freshly prepared dilutions from a properly stored stock solution. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1] |
| Unexpected off-target effects | This compound has been reported to have effects beyond its primary RTK targets, such as inhibiting acid sphingomyelinase and destabilizing lysosomes.[3][5] | Be aware of these potential off-target effects when interpreting your data. Include appropriate controls in your experiments to distinguish between on-target and off-target effects. |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
Procedure:
-
Weigh out 3.56 mg of this compound powder.
-
Add 1 mL of anhydrous DMSO to the powder.
-
Vortex the solution gently until the this compound is completely dissolved. If necessary, warm the solution at 37°C for a short period.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Preparation of a 1 µM Working Solution for In Vitro Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile conical tube
Procedure:
-
Calculate the volume of stock solution needed. For example, to make 10 mL of a 1 µM working solution, you will need 1 µL of the 10 mM stock solution.
-
Add the required volume of pre-warmed cell culture medium to a sterile conical tube.
-
While gently swirling the medium, add the calculated volume of the this compound stock solution dropwise. This gradual addition helps to prevent precipitation.
-
Ensure the final DMSO concentration is below 0.3%. In this example, 1 µL of DMSO in 10 mL of medium results in a final DMSO concentration of 0.01%.
-
Use the working solution immediately for your experiment.
Data Summary
Chemical and Solubility Data for this compound
| Property | Value |
| Molecular Formula | C₁₇H₁₇FN₄O₃ |
| Molecular Weight | 356.34 g/mol |
| Appearance | Crystalline Solid |
| Recommended Solvents | DMSO |
| Solubility in DMSO | ≥ 35.6 mg/mL |
Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Duration |
| -20°C | Up to 1 month[1] |
| -80°C | Up to 6 months[1] |
Visualizations
This compound Signaling Pathway Inhibition
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. emulatebio.com [emulatebio.com]
- 5. Sunitinib and this compound inhibit acid sphingomyelinase, destabilize lysosomes, and inhibit multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
SU11652 Technical Support Center: A Guide to Preventing Degradation in Experimental Setups
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance to mitigate the degradation of SU11652 in various experimental settings. This compound, a potent multi-targeted receptor tyrosine kinase (RTK) inhibitor, is susceptible to degradation under specific conditions, which can compromise the validity and reproducibility of research findings. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of this compound throughout your research.
Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during the handling and use of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected bioactivity in cell-based assays. | Degradation of this compound in culture medium. this compound, like its structural analog sunitinib, may be unstable at neutral or slightly alkaline pH of typical culture media (pH 7.2-7.4). | Prepare fresh working solutions of this compound from a frozen stock immediately before each experiment. Minimize the time the compound is in the culture medium before and during the assay. Consider conducting a time-course experiment to assess the stability of this compound in your specific culture medium. |
| Appearance of unknown peaks in chromatography (HPLC, LC-MS). | Formation of degradation products. this compound may undergo photoisomerization, oxidation, or hydrolysis. Sunitinib, a close structural analog, is known to be sensitive to light, which can cause photoisomerization from the active Z-isomer to the less active E-isomer[1][2][3]. The main degradation products of sunitinib are N-desethyl sunitinib and sunitinib N-oxide[1][4]. | Conduct all experiments under subdued light or in amber vials to minimize light exposure[1][3]. Prepare and handle this compound solutions in a dark room or a fume hood with the light turned off. Use a validated stability-indicating analytical method, such as LC-MS/MS, to identify and quantify this compound and its potential degradation products. |
| Precipitation of this compound in aqueous buffers. | Poor solubility at neutral or high pH. As a weak base, this compound's solubility is pH-dependent. Sunitinib has higher solubility in acidic conditions[1][5]. | Adjust the pH of the buffer to a more acidic range (e.g., pH 3.5-5.5) to improve solubility. For instance, using a citrate buffer at pH 3.5 can enhance solubility[1]. However, always verify the compatibility of the buffer with your experimental system. |
| Loss of this compound concentration in stock solutions over time. | Improper storage conditions or solvent instability. | Prepare fresh stock solutions of this compound whenever possible. If storage is necessary, store stock solutions in tightly sealed, light-proof containers at -20°C or -80°C[1]. For oral suspensions of sunitinib, stability has been demonstrated for at least 60 days at both room temperature and 4°C when prepared in a 1:1 mixture of Ora-Plus:Ora-Sweet[6][7]. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to this compound degradation?
A1: Based on data from its structural analog sunitinib, the main factors are exposure to light, suboptimal pH of the solution, and inappropriate storage temperatures. Light, especially UV light, can lead to the formation of inactive isomers and other photodegradation products[1][2][4]. This compound is also likely susceptible to degradation under acidic, basic, and oxidative stress conditions[1].
Q2: What are the likely degradation products of this compound?
A2: While specific data for this compound is limited, the primary degradation products of its close analog, sunitinib, are N-desethyl sunitinib and sunitinib N-oxide[1][4]. It is crucial to use an analytical method that can distinguish and quantify these potential products from the parent compound to accurately assess its stability.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound stock solutions should be prepared in a suitable solvent such as DMSO. For storage, it is recommended to keep the stock solutions in tightly sealed, light-proof containers at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months). Avoid repeated freeze-thaw cycles.
Q4: What is the best way to handle this compound solutions during an experiment?
A4: To minimize degradation, all handling of this compound solutions should be performed under conditions that protect it from light. This can be achieved by working in a dark room, using a fume hood with the light off, or utilizing amber-colored labware[1][3]. It is also highly recommended to prepare working solutions fresh for each experiment from a frozen stock.
Q5: How can I monitor the stability of this compound in my specific experimental setup?
A5: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), should be employed[1]. This will enable you to quantify the concentration of this compound over time and detect the formation of any degradation products.
Quantitative Data Summary
The following tables summarize stability data for sunitinib, a close structural analog of this compound. This data can serve as a valuable reference for designing stable experimental conditions for this compound.
Table 1: Light Stability of Sunitinib
| Condition | Isomerization (Z to E) | Degradation Products | Reference |
| Normal light (700 lx) in methanol | Reached a plateau at 35% for the E-isomer within 15 minutes. | - | [2] |
| Normal light in plasma | 10% decrease in the Z-isomer peak area within 15 minutes. | - | [2] |
| UV irradiation (72 hours) | - | N-desethyl sunitinib and sunitinib N-oxide | [4][8] |
Table 2: pH and Temperature Stability of Sunitinib
| Condition | Stability | Reference |
| Oral suspension (10 mg/mL in 1:1 Ora-Plus:Ora-Sweet, pH ~4.2) | >96% of initial concentration maintained for 60 days at room temperature and 4°C. | [6][7] |
| Aqueous media (pH 1.2 to 6.8) | Solubility is in excess of 25 mg/mL. | [9] |
| Methanol in the dark | Thermally stable. | [10] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is adapted from standard MTT assay procedures and includes precautions for handling this compound.
Materials:
-
This compound (powder)
-
DMSO (cell culture grade)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Amber microcentrifuge tubes
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
This compound Preparation (Protect from Light):
-
Prepare a 10 mM stock solution of this compound in DMSO in an amber microcentrifuge tube.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Prepare these dilutions immediately before use.
-
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the freshly prepared this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blotting for Target Phosphorylation
This protocol outlines the steps to assess the effect of this compound on the phosphorylation of its target RTKs.
Materials:
-
This compound
-
Cell line expressing the target RTK
-
Complete cell culture medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of the target RTK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Amber microcentrifuge tubes
Procedure:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (prepared fresh as described in Protocol 1) for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting (Protect from Light where possible):
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-VEGFR2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total form of the RTK to confirm equal protein loading.
Visualizations
Below are diagrams illustrating key concepts related to this compound's mechanism and experimental handling.
Caption: Factors contributing to this compound degradation.
Caption: Recommended workflow for experiments with this compound.
Caption: Signaling pathways inhibited by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. The influence of light sources on sunitinib measurements with photoisomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of gastrointestinal resection on sunitinib exposure in patients with GIST - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stability of sunitinib in oral suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.unpad.ac.id [journals.unpad.ac.id]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Tyrosine Kinase Inhibitors in Acute Myeloid Leukemia: SU11652 in Focus
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapies for Acute Myeloid Leukemia (AML) is continually evolving, with a significant focus on the development of potent and selective tyrosine kinase inhibitors (TKIs). FMS-like tyrosine kinase 3 (FLT3) has emerged as a critical therapeutic target in AML due to the prevalence of activating mutations that drive leukemogenesis. This guide provides a comparative overview of the preclinical investigational TKI, SU11652, alongside other notable TKIs—Sunitinib, Sorafenib, Midostaurin, and Gilteritinib—with a focus on their performance against key AML-associated kinases.
Introduction to this compound
This compound is an oxindole-based tyrosine kinase inhibitor that has demonstrated potent inhibitory activity against several receptor tyrosine kinases implicated in cancer. Preclinical studies have identified it as a potent inhibitor of FLT3, a key driver in a subset of AML cases.[1][2] Its structural similarity to Sunitinib, an approved multi-kinase inhibitor, positions it as an interesting candidate for comparative analysis within the TKI landscape for AML.
In Vitro Efficacy: A Comparative Analysis
The in vitro potency of TKIs is a critical determinant of their potential therapeutic efficacy. The following tables summarize the available data on the half-maximal inhibitory concentration (IC50) of this compound and other TKIs against key kinases relevant to AML. It is important to note that these values are derived from various studies and experimental conditions, and direct head-to-head comparisons in a single study are limited.
Table 1: Comparative Inhibitory Activity (IC50) Against Key Kinases
| Kinase | This compound (nM) | Sunitinib (nM) | Sorafenib (nM) | Midostaurin (nM) | Gilteritinib (nM) |
| FLT3 (Wild-Type) | 1.5[1][2] | 250[3] | 3000[4] | ~30 (in cells)[5] | 5 (in cells)[6] |
| FLT3-ITD | ~5 (in cells)[1][7] | 50[3] | 2[8] | 3 (in cells)[5] | ~1 (in cells)[9] |
| FLT3-D835Y | 16[1][2] | 30[3] | - | - | 1.6 (in cells)[10] |
| FLT3-D835H | 32[1][2] | - | - | - | - |
| c-KIT | 3-500[1] | 30[11] | - | Inhibits[12] | 102 (in cells)[6] |
| VEGFR2 | 3-500[1] | 80[3] | - | Inhibits[12] | - |
| PDGFRβ | 3-500[1] | 2[3] | - | Inhibits[12] | - |
Table 2: Effects on AML Cell Lines
| TKI | Cell Line (FLT3 status) | Key Findings |
| This compound | MV-4-11 (FLT3-ITD) | Potent growth inhibition (IC50 ~5 nM), induction of apoptosis, and cell cycle arrest.[1][7] |
| Sunitinib | MV-4-11 (FLT3-ITD) | Potent growth inhibition (IC50 = 7 nM).[8] |
| Kasumi-1 (c-KIT mutation) | Potent growth inhibition (IC50 = 40 nM).[8] | |
| Sorafenib | MV-4-11 (FLT3-ITD) | Potent growth inhibition (IC50 = 2 nM).[8] |
| Kasumi-1 (c-KIT mutation) | Potent growth inhibition (IC50 = 23 nM).[8] | |
| Midostaurin | MOLM-14 (FLT3-ITD) | Inhibition of FLT3 phosphorylation (IC50 = 3 nM).[5] |
| Gilteritinib | MV-4-11 (FLT3-ITD) | Potent growth inhibition (IC50 = 0.92 nM).[10] |
| MOLM-13 (FLT3-ITD) | Potent growth inhibition (IC50 = 2.9 nM).[10] |
Signaling Pathway Inhibition
This compound, like other TKIs targeting FLT3, functions by inhibiting the constitutive activation of downstream signaling pathways that are crucial for the proliferation and survival of AML cells. Preclinical studies have shown that this compound effectively blocks the activation of key signaling molecules downstream of FLT3.[1][2]
FLT3 Signaling Pathway and TKI Inhibition
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are summaries of methodologies for key experiments cited in this guide.
In Vitro Kinase Assay
The inhibitory activity of TKIs against specific kinases is determined using in vitro kinase assays. A common method involves the following steps:
In Vitro Kinase Assay Workflow
Methodology Summary: Recombinant kinase enzymes (e.g., FLT3) are incubated with a specific substrate in the presence of various concentrations of the TKI. The kinase reaction is initiated by the addition of ATP. The level of substrate phosphorylation is then quantified, often using methods like ELISA or radiometric assays. The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.[1][2]
Cell Proliferation Assay (MTT Assay)
The effect of TKIs on the viability and proliferation of AML cell lines is commonly assessed using an MTT assay.
Methodology Summary: AML cells are seeded in 96-well plates and treated with a range of TKI concentrations for a specified period (e.g., 48-72 hours). Subsequently, MTT reagent is added to the wells, which is converted by metabolically active cells into a colored formazan product. The absorbance of the formazan is measured using a microplate reader, and the percentage of cell viability is calculated relative to untreated control cells. The IC50 value for cell growth inhibition is then determined.[7]
Western Blot Analysis of Signaling Pathways
Western blotting is employed to investigate the effect of TKIs on the phosphorylation status of key proteins in signaling pathways.
Methodology Summary: AML cells are treated with the TKI for a defined period. Cells are then lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., FLT3, ERK, AKT, STAT5). Following incubation with secondary antibodies, the protein bands are visualized using a detection system. The intensity of the bands corresponding to the phosphorylated proteins is compared to that of the total protein to assess the degree of inhibition.[1][13]
Discussion and Future Directions
The available preclinical data indicates that this compound is a potent inhibitor of FLT3, with IC50 values in the low nanomolar range, comparable to or more potent than some established TKIs against the wild-type enzyme.[1][2] Its efficacy in inhibiting the growth of FLT3-ITD positive AML cells further underscores its potential as a therapeutic agent.[1][7]
However, a comprehensive and direct comparative analysis of this compound against other TKIs in AML is currently lacking. The provided data is compiled from various studies, which may employ different experimental conditions, making direct comparisons challenging. Future research should focus on head-to-head preclinical studies of this compound against other FLT3 inhibitors using standardized assays. Such studies should include a broader panel of AML cell lines with different molecular subtypes and patient-derived xenograft models to provide a more complete picture of its efficacy and potential clinical utility.
Furthermore, detailed investigations into the off-target effects, pharmacokinetics, and in vivo safety profile of this compound are crucial next steps in its development. While this compound shows promise as a potent FLT3 inhibitor, rigorous and comparative preclinical and clinical evaluation is necessary to ascertain its true therapeutic potential in the treatment of AML.
References
- 1. This compound Inhibits tyrosine kinase activity of FLT3 and growth of MV-4-11 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits tyrosine kinase activity of FLT3 and growth of MV-4-11 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Potential role of sorafenib in the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of antitumor effects of multitargeted tyrosine kinase inhibitors in acute myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Antileukemic effects of midostaurin in acute myeloid leukemia - the possible importance of multikinase inhibition in leukemic as well as nonleukemic stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of SU11652 and Sorafenib for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapies, multi-kinase inhibitors play a pivotal role in disrupting the signaling pathways that drive tumor growth and angiogenesis. This guide provides a detailed comparative study of two such inhibitors: SU11652, the primary active metabolite of sunitinib, and sorafenib. Both compounds target multiple receptor tyrosine kinases but exhibit distinct inhibitory profiles and activities. This document aims to furnish researchers, scientists, and drug development professionals with a comprehensive comparison of their performance, supported by experimental data and detailed methodologies.
Mechanism of Action and Target Profiles
Both this compound and sorafenib exert their anti-cancer effects by inhibiting various protein kinases involved in tumor cell proliferation, survival, and angiogenesis.
Sorafenib is a multi-kinase inhibitor that targets the RAF/MEK/ERK signaling pathway by inhibiting RAF-1 and B-RAF kinases.[1][2] It also inhibits several receptor tyrosine kinases, including vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3) and the platelet-derived growth factor receptor-β (PDGFR-β), which are crucial for angiogenesis.[1][2]
This compound is the active metabolite of sunitinib and is also a potent inhibitor of multiple receptor tyrosine kinases. Its primary targets include VEGFRs and PDGFRs.[3] It is also known to inhibit other kinases such as c-KIT and FMS-like tyrosine kinase 3 (FLT3).[3]
dot graph "Signaling_Pathways" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_Sorafenib" { label="Sorafenib Targets"; bgcolor="#F1F3F4"; "VEGFR" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "PDGFR" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Raf" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "MEK" [fillcolor="#FBBC05", fontcolor="#202124"]; "ERK" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Angiogenesis_S" [shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; "Proliferation_S" [shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
}
subgraph "cluster_this compound" { label="this compound Targets"; bgcolor="#F1F3F4"; "VEGFR2" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "PDGFRβ" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "c-KIT" [fillcolor="#FBBC05", fontcolor="#202124"]; "FLT3" [fillcolor="#FBBC05", fontcolor="#202124"]; "Angiogenesis_SU" [shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; "Proliferation_SU" [shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
} } Caption: Signaling pathways targeted by Sorafenib and this compound.
Quantitative Data Presentation
Table 1: Comparative Kinase Inhibition Profile (IC50, nM)
| Kinase Target | This compound (as Sunitinib metabolite) | Sorafenib |
| VEGFR1 | - | 26 |
| VEGFR2 | 9 | 90 |
| VEGFR3 | - | 20 |
| PDGFRα | - | - |
| PDGFRβ | 2 | 57 |
| c-KIT | 9 | 68 |
| FLT3 | 8 | 58 |
| RET | - | 43 |
| Raf-1 | - | 6 |
| B-Raf | - | 22 |
| B-Raf (V600E) | - | 38 |
Table 2: In Vitro Cellular Activity (IC50)
| Cell Line | Cancer Type | This compound (nM) | Sorafenib (µM) |
| MV-4-11 | Acute Myeloid Leukemia (FLT3-ITD) | ~5 | - |
| Various Cancer Cell Lines | Breast, Cervix, Osteosarcoma, Prostate, Fibrosarcoma | Low µM range | - |
| Hepatocellular Carcinoma (e.g., HepG2, Huh7) | Liver Cancer | - | 1-10 |
Note: Direct comparative IC50 values for both drugs on the same cell lines under identical experimental conditions are limited in the available literature. Dashes (-) indicate that data was not found in the searched sources.
Table 3: Comparative Pharmacokinetic Parameters in Preclinical Models
| Parameter | This compound (in mice) | Sorafenib (in mice) |
| Half-life (t1/2) | ~11-14 hours (as sunitinib metabolite) | ~20-27 hours |
| Bioavailability (F%) | Not available | ~38-49% (relative to oral solution) |
| Clearance (CL) | Not available | Not available |
| Volume of Distribution (Vd) | Not available | Not available |
Experimental Protocols
Kinase Inhibition Assay (General Protocol)
Biochemical kinase assays are performed to determine the half-maximal inhibitory concentration (IC50) of the compounds. A common method is the time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Reagents : Recombinant human kinase, biotinylated substrate peptide, ATP, and the test compound (this compound or sorafenib).
-
Procedure :
-
The kinase, substrate, and test compound are incubated in a buffer solution.
-
The reaction is initiated by the addition of ATP.
-
After a defined incubation period, a detection solution containing a europium-labeled anti-phospho-specific antibody and streptavidin-allophycocyanin (SA-APC) is added.
-
The plate is incubated to allow for antibody-substrate binding.
-
-
Data Acquisition : The TR-FRET signal is measured using a plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
Data Analysis : IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Cell Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Seeding : Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment : Cells are treated with various concentrations of this compound or sorafenib for a specified period (e.g., 72 hours).
-
MTT Addition : MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement : The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined from the dose-response curves.
In Vivo Tumor Xenograft Model
Animal models are used to evaluate the in vivo efficacy of the compounds in inhibiting tumor growth.
-
Cell Implantation : Human cancer cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth : Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration : Mice are randomized into treatment groups and administered with the vehicle control, this compound, or sorafenib via oral gavage at specified doses and schedules.
-
Tumor Measurement : Tumor volume is measured periodically (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity.
-
Endpoint : The study is terminated when tumors in the control group reach a predetermined size or after a specified duration. Tumors are then excised and may be used for further analysis (e.g., immunohistochemistry).
-
Data Analysis : Tumor growth inhibition is calculated, and statistical analysis is performed to compare the treatment groups with the control group.
Conclusion
This comparative guide provides a foundational overview of this compound and sorafenib, highlighting their distinct kinase inhibition profiles and preclinical activities. Sorafenib is characterized by its potent inhibition of the RAF/MEK/ERK pathway in addition to its anti-angiogenic kinase targets. In contrast, the available data for this compound, as the active metabolite of sunitinib, points to a strong inhibitory activity against key receptor tyrosine kinases involved in angiogenesis and tumor cell proliferation, such as VEGFR2, PDGFRβ, and FLT3.
For researchers and drug development professionals, the choice between these or similar multi-kinase inhibitors will depend on the specific molecular drivers of the cancer being targeted. The provided data and experimental protocols serve as a valuable resource for designing further comparative studies and for the rational selection and development of targeted cancer therapies. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and safety of these two compounds in various cancer types.
References
- 1. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Large- and Small-Animal Studies of Safety, Pharmacokinetics, and Biodistribution of Inflammasome-Targeting Nanoligomer in the Brain and Other Target Organs - PMC [pmc.ncbi.nlm.nih.gov]
SU11652: A Potent Anti-Proliferative Agent Outperforming Sunitinib in Lysosomal Disruption
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-proliferative effects of SU11652 against its close structural analog and widely used anti-cancer drug, Sunitinib. The data presented herein, supported by experimental protocols and pathway visualizations, demonstrates the potential of this compound as a potent anti-cancer agent, particularly highlighting its enhanced lysosome-targeting activity.
This compound is a multi-targeted receptor tyrosine kinase (RTK) inhibitor with demonstrated anti-proliferative effects across a range of cancer cell lines. Its mechanism of action involves the inhibition of several key signaling pathways implicated in tumor growth and angiogenesis, including those mediated by vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), c-Kit, and FMS-like tyrosine kinase 3 (FLT3). These inhibitions lead to downstream effects on critical cellular processes, ultimately inducing cell cycle arrest and apoptosis.
Comparative Anti-Proliferative Activity of this compound and Sunitinib
A direct comparison of the cytotoxic effects of this compound and Sunitinib reveals that while both compounds exhibit anti-proliferative activity, this compound demonstrates a significantly stronger effect in several cancer cell lines. This enhanced potency is attributed to its more potent lysosome-targeting activity, leading to lysosomal destabilization and subsequent cell death.[1]
| Cell Line | Cancer Type | This compound IC50 (µM) | Sunitinib IC50 (µM) |
| MCF7-Bcl-2 | Breast Cancer | ~2.5 | >10 |
| HeLa | Cervical Cancer | ~5 | >10 |
| U-2-OS | Osteosarcoma | ~5 | >10 |
| Du145 | Prostate Carcinoma | ~5 | ~10 |
| WEHI-S | Fibrosarcoma | ~2.5 | >10 |
Table 1: Comparative IC50 values of this compound and Sunitinib in various cancer cell lines. Data from a study that screened small-molecule kinase inhibitor libraries for compounds that decrease the viability of apoptosis-resistant human MCF7-Bcl-2 breast cancer cells.[1]
Signaling Pathway Inhibition
This compound and Sunitinib share a similar mechanism of action by targeting multiple RTKs. The inhibition of these receptors disrupts downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation and survival.
References
Efficacy of SU11652 in Multidrug-Resistant Prostate Cancer Cells: A Comparative Guide
In the landscape of advanced prostate cancer, the emergence of multidrug resistance (MDR) presents a significant therapeutic challenge. This guide provides a comprehensive comparison of the efficacy of SU11652, a multi-targeted receptor tyrosine kinase inhibitor, with other therapeutic alternatives in the context of multidrug-resistant prostate cancer cells. The information is tailored for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data.
Comparative Efficacy Against Multidrug-Resistant Prostate Cancer Cells
This compound has demonstrated notable efficacy in overcoming multidrug resistance in prostate cancer cells. A key study has shown that this compound is as effective at killing multidrug-resistant Du145 prostate cancer cells as it is against their drug-sensitive parental counterparts[1]. This suggests that the mechanism of action of this compound circumvents the common resistance pathways that render many conventional chemotherapeutics ineffective.
The following tables summarize the quantitative data on the half-maximal inhibitory concentration (IC50) of this compound and a panel of alternative cancer therapeutics against various prostate cancer cell lines, including those exhibiting multidrug resistance.
Table 1: IC50 Values of this compound and Sunitinib in Parental and Multidrug-Resistant (MDR) Du145 Prostate Cancer Cells
| Compound | Cell Line | IC50 (µM) |
| This compound | Du145 (Parental) | ~2.5 |
| This compound | Du145-MDR | ~2.5 |
| Sunitinib | Du145 (Parental) | ~5 |
| Sunitinib | Du145-MDR | ~5 |
Data extracted from studies on lysosome-destabilizing agents. The Du145-MDR cell line exhibits resistance through the overexpression of P-glycoprotein (MDR1).
Table 2: IC50 Values of Alternative Therapeutics in Various Prostate Cancer Cell Lines
| Compound | Cell Line | Resistance Mechanism | IC50 |
| Docetaxel | DU-145 | Parental | 0.8 nM |
| Docetaxel | DU-145 (Docetaxel-Resistant) | Not specified | 5 nM |
| Cabazitaxel | DU-145 (Docetaxel-Resistant) | P-gp overexpression | 7.09 nM[2] |
| Olaparib | DU-145 | Parental | 22.21 µM |
| Olaparib | DU-145 (Olaparib-Resistant) | Acquired Resistance | 3.78-fold increase from parental |
| Enzalutamide | LNCaP | Parental | 36 nM |
| Enzalutamide | LNCaP (Enzalutamide-Resistant) | Acquired Resistance | 4.94-fold increase from parental |
| Bicalutamide | VCaP | Parental | 160 nM[1] |
| Doxorubicin | DU-145 | Parental | Not specified |
| Doxorubicin | DU-145/DOX20 (Doxorubicin-Resistant) | P-gp overexpression | 2-fold increase from parental[3] |
| Vinblastine | DU-145 | Parental | 3.188 nM |
| Etoposide | DU-145 | Parental | >10 µg/ml |
Mechanism of Action: this compound's Unique Approach
This compound's ability to overcome multidrug resistance stems from its unique mechanism of action, which involves the induction of lysosomal membrane permeabilization (LMP). Unlike conventional chemotherapeutics that are often substrates for efflux pumps like P-glycoprotein (MDR1), this compound accumulates in lysosomes, leading to their destabilization and the subsequent release of cathepsins into the cytosol, triggering cell death[1]. This process is initiated by the inhibition of acid sphingomyelinase, a key enzyme in maintaining lysosomal membrane integrity[1].
Alternative Therapeutic Strategies and Their Signaling Pathways
In contrast to this compound, alternative therapies for multidrug-resistant prostate cancer target different cellular processes and signaling pathways.
Taxanes (Docetaxel, Cabazitaxel)
Taxanes are microtubule-stabilizing agents. Their efficacy can be compromised in MDR cells due to increased efflux by P-glycoprotein.
PARP Inhibitors (Olaparib)
PARP inhibitors are effective in cancers with deficiencies in DNA repair mechanisms, particularly in homologous recombination repair.
Androgen Receptor (AR) Antagonists (Enzalutamide, Bicalutamide)
These agents directly target the androgen receptor, a key driver of prostate cancer growth. Resistance can emerge through AR mutations or amplification.
Experimental Protocols
This section details the methodologies for the key experiments cited in the comparison of this compound and its alternatives.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of the compounds on prostate cancer cells.
Protocol:
-
Cell Seeding: Prostate cancer cells (e.g., Du145 parental and MDR) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the test compounds (e.g., this compound, Sunitinib, Docetaxel) for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and IC50 values are calculated using non-linear regression analysis.
Immunoblotting for MDR1 (P-glycoprotein)
Objective: To determine the expression levels of the MDR1 protein in prostate cancer cells.
Protocol:
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody against MDR1 (e.g., mouse anti-MDR1) overnight at 4°C. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Lysosomal Membrane Permeabilization (LMP) Assay (Acridine Orange Staining)
Objective: To assess the integrity of the lysosomal membrane after treatment with test compounds.
Protocol:
-
Cell Seeding and Treatment: Cells are seeded on glass coverslips and treated with the test compound (e.g., this compound) for the desired time.
-
Acridine Orange Staining: The cells are incubated with 5 µg/mL acridine orange in serum-free medium for 15 minutes at 37°C.
-
Washing: The cells are washed with PBS.
-
Fluorescence Microscopy: The cells are immediately observed under a fluorescence microscope. In healthy cells, acridine orange accumulates in intact lysosomes and fluoresces bright red. Upon LMP, the dye leaks into the cytoplasm and nucleus, where it intercalates with DNA and RNA, fluorescing green.
-
Quantification: The ratio of red to green fluorescence intensity can be quantified to assess the degree of LMP.
Conclusion
This compound demonstrates significant promise in overcoming multidrug resistance in prostate cancer cells through its unique lysosome-destabilizing mechanism. This approach offers a distinct advantage over conventional therapies that are susceptible to efflux by MDR pumps. The comparative data presented in this guide highlights the potential of this compound as a valuable therapeutic agent for treating drug-resistant prostate cancer. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential in a clinical setting.
References
- 1. Development of Olaparib-Resistance Prostate Cancer Cell Lines to Identify Mechanisms Associated with Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiopotentiation of enzalutamide over human prostate cancer cells as assessed by real-time cell monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Itraconazole Reverts ABCB1-Mediated Docetaxel Resistance in Prostate Cancer [frontiersin.org]
A Head-to-Head Battle of Kinase Inhibitors: SU11652 Versus Sunitinib
In the landscape of targeted cancer therapy, the multi-kinase inhibitors SU11652 and sunitinib stand as structurally similar yet functionally distinct molecules. Both compounds share a common oxindole core and are recognized for their potent inhibition of key receptor tyrosine kinases (RTKs) implicated in tumor growth and angiogenesis. However, a nuanced comparison of their chemical structures, target specificities, and functional effects reveals important differences that may influence their therapeutic potential. This guide provides a detailed structural and functional comparison of this compound and sunitinib, supported by available experimental data.
Structural Dissimilarity in a Single Atom
This compound and sunitinib are near-identical twins in their chemical architecture, with a single atomic substitution distinguishing them. Both possess a pyrrole-carboxamide scaffold linked to an oxindole moiety. The critical point of divergence lies at the 5-position of the oxindole ring, where this compound bears a chlorine atom, while sunitinib is substituted with a fluorine atom. This seemingly minor alteration can significantly impact the electronic properties and binding affinities of the molecules, potentially leading to differences in their kinase inhibition profiles and overall biological activity.
Table 1: Chemical and Physical Properties
| Property | This compound | Sunitinib |
| Molecular Formula | C₂₂H₂₇ClN₄O₂ | C₂₂H₂₇FN₄O₂ |
| Molecular Weight | 414.9 g/mol | 398.5 g/mol |
| Key Structural Difference | Chlorine at 5-position of oxindole ring | Fluorine at 5-position of oxindole ring |
Functional Showdown: Kinase Inhibition and Cellular Effects
Both this compound and sunitinib exert their anti-cancer effects by targeting multiple RTKs, primarily those involved in angiogenesis and cell proliferation, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs). While comprehensive head-to-head kinase profiling data is limited, available information suggests that both compounds are potent inhibitors of these key targets.
A study identified this compound as a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor often mutated in acute myeloid leukemia (AML). In this study, this compound demonstrated a half-maximal inhibitory concentration (IC50) of approximately 1.5 nM against wild-type FLT3 in a biochemical assay.[1] Furthermore, in a cell-based assay using the FLT3-ITD-positive MV-4-11 cell line, this compound inhibited cell growth with an IC50 of approximately 5 nM, highlighting its potent anti-leukemic activity.[1]
Beyond their primary kinase targets, a direct comparative study has revealed a significant difference in the cellular effects of this compound and sunitinib. This research demonstrated that this compound exhibits a more potent cytotoxic effect and a stronger ability to target lysosomes compared to sunitinib.[2] Lysosomes are cellular organelles that can play a role in drug resistance, and agents that destabilize lysosomes are of interest in oncology. This enhanced lysosomotropic activity of this compound may contribute to its superior efficacy in certain cancer models.[2]
Table 2: Comparative Biological Activity
| Parameter | This compound | Sunitinib | Reference |
| FLT3 (wild-type) IC50 | ~1.5 nM | Data not available | [1] |
| MV-4-11 (FLT3-ITD) Cell Growth IC50 | ~5 nM | Data not available | [1] |
| Lysosome-Targeting Activity | Stronger | Weaker | [2] |
| Cytotoxicity | More potent | Less potent | [2] |
In Vivo Efficacy: A Glimpse from Preclinical Models
While direct comparative in vivo studies are not extensively documented in publicly available literature, the potent in vitro activity of this compound, particularly its enhanced cytotoxicity and lysosome-targeting properties, suggests it may have significant anti-tumor efficacy in preclinical models.[2]
Numerous studies have established the in vivo anti-tumor and anti-angiogenic effects of sunitinib in a variety of xenograft models, including neuroblastoma and colorectal cancer.[3][4][5][6] For instance, in a neuroblastoma xenograft model, sunitinib treatment significantly inhibited tumor growth.[6] In a colorectal carcinoma xenograft model, daily oral administration of sunitinib at 30 mg/kg markedly suppressed tumor growth.[5] However, without head-to-head comparative studies, it is difficult to definitively conclude on the relative in vivo efficacy of this compound and sunitinib.
Experimental Methodologies
The data presented in this guide are derived from various experimental protocols, the general principles of which are outlined below.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds against specific kinases is typically determined using in vitro kinase assays. These assays measure the ability of the compound to block the phosphorylation of a substrate by the target kinase.
General Protocol:
-
Enzyme and Substrate Preparation: Recombinant kinase and a suitable substrate (e.g., a synthetic peptide or protein) are prepared in a reaction buffer.
-
Compound Incubation: The kinase is pre-incubated with varying concentrations of the inhibitor (this compound or sunitinib).
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Detection of Phosphorylation: The extent of substrate phosphorylation is quantified using various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP), fluorescence-based assays, or enzyme-linked immunosorbent assays (ELISA) with phospho-specific antibodies.
-
IC50 Determination: The concentration of the inhibitor that results in 50% inhibition of kinase activity (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability Assay
Cell viability assays are used to assess the cytotoxic effects of the compounds on cancer cell lines.
General Protocol (MTT Assay):
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or sunitinib for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO) is added to dissolve the formazan.
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The IC50 value, representing the concentration of the compound that inhibits cell viability by 50%, is determined from the dose-response curve.
In Vivo Xenograft Tumor Model
Xenograft models are used to evaluate the anti-tumor efficacy of compounds in a living organism.
General Protocol:
-
Cell Implantation: Human cancer cells are subcutaneously or orthotopically injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into treatment and control groups. The treatment group receives the compound (e.g., this compound or sunitinib) via a specific route (e.g., oral gavage) and schedule. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Efficacy Evaluation: The anti-tumor efficacy is assessed by comparing the tumor growth in the treated group to the control group. Tumor growth inhibition (TGI) is a common metric.
-
Endpoint Analysis: At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry, to assess biomarkers of drug activity (e.g., angiogenesis, apoptosis).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by this compound and sunitinib and a typical workflow for evaluating these inhibitors.
Caption: Targeted signaling pathways of this compound and sunitinib.
Caption: Experimental workflow for comparing this compound and sunitinib.
References
- 1. This compound Inhibits tyrosine kinase activity of FLT3 and growth of MV-4-11 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sunitinib and this compound inhibit acid sphingomyelinase, destabilize lysosomes, and inhibit multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Contrasting effects of sunitinib within in vivo models of metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of colorectal carcinogenesis by sunitinib malate: disruption of the IL-6/STAT3/c-MYC/TWIST/MMP2 autocrine signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Inhibitory Activity of SU11652
This guide provides a comprehensive cross-validation of the inhibitory activity of SU11652, a multi-targeted receptor tyrosine kinase (RTK) inhibitor. For researchers, scientists, and drug development professionals, this document offers an objective comparison of this compound's performance against other established RTK inhibitors, supported by experimental data and detailed protocols.
Inhibitory Activity Profile of this compound and Alternatives
This compound is a potent inhibitor of several receptor tyrosine kinases crucial in cancer progression, including Vascular Endothelial Growth Factor Receptors (VEGFR), Platelet-Derived Growth Factor Receptors (PDGFR), Fibroblast Growth Factor Receptors (FGFR), and the stem cell factor receptor (c-Kit).[1][2] Its inhibitory profile makes it a subject of significant interest in oncology research. To provide a clear comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other well-established multi-targeted kinase inhibitors against key RTKs.
| Kinase Target | This compound (nM) | Sunitinib (nM) | Sorafenib (nM) | Pazopanib (nM) | Axitinib (nM) | Regorafenib (nM) |
| VEGFR1 (Flt-1) | Data not available | 13 | 26 | 10 | 0.1 | 13 |
| VEGFR2 (KDR/Flk-1) | 30 | 80 | 90 | 30 | 0.2 | 4.2 |
| VEGFR3 (Flt-4) | Data not available | 46 | 20 | 47 | 0.1-0.3 | 46 |
| PDGFRα | 10 | Data not available | Data not available | 84 | Data not available | Data not available |
| PDGFRβ | 10 | 2 | 57 | 84 | 1.6 | 22 |
| FGFR1 | Data not available | Data not available | 580 | 74 | Data not available | 202 |
| c-Kit | 50 | Data not available | 68 | 140 | 1.7 | 7 |
Note: IC50 values can vary between different assay conditions and cell lines. The data presented here is a compilation from various sources for comparative purposes.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for key experiments are provided below.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol outlines the general steps for determining the IC50 value of an inhibitor against a purified kinase.
Materials:
-
Purified recombinant kinase (e.g., VEGFR2, PDGFRβ)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM EGTA)
-
384-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader (luminescence or fluorescence)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.
-
Assay Plate Setup: Add 1 µL of each inhibitor dilution to the wells of a 384-well plate. Include wells with DMSO only as a vehicle control (100% activity) and wells without kinase as a background control.
-
Kinase Reaction: Prepare a master mix containing the kinase assay buffer, the specific kinase, and its substrate. Add 10 µL of this master mix to each well.
-
Initiation of Reaction: Prepare a solution of ATP in kinase assay buffer. Add 10 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol. This typically involves adding the detection reagent and incubating for a specific period before reading the signal on a plate reader.
-
Data Analysis: Subtract the background signal from all wells. Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3][4][5][6][7]
Cell-Based Receptor Tyrosine Kinase Phosphorylation Assay (Western Blot)
This protocol describes how to assess the inhibitory effect of a compound on the phosphorylation of a specific RTK in a cellular context.
Materials:
-
Cancer cell line expressing the target RTK (e.g., HUVECs for VEGFR2)
-
Cell culture medium and supplements
-
Test inhibitor (e.g., this compound)
-
Ligand for RTK activation (e.g., VEGF for VEGFR2)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (specific for the phosphorylated RTK and total RTK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed the cells in culture plates and allow them to adhere. Starve the cells in serum-free medium for several hours before treatment.
-
Inhibitor and Ligand Treatment: Pre-treat the cells with various concentrations of the test inhibitor for a specified time (e.g., 1-2 hours). Then, stimulate the cells with the appropriate ligand for a short period (e.g., 10-15 minutes) to induce RTK phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated RTK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Detection and Analysis: Capture the chemiluminescent signal using an imaging system. To ensure equal protein loading, the same membrane can be stripped and re-probed with an antibody against the total RTK. Quantify the band intensities to determine the level of phosphorylation inhibition.[8][9][10][11]
Visualizing the Mechanisms of Action
To better understand the biological context of this compound's inhibitory activity, the following diagrams illustrate the key signaling pathways it targets and a typical experimental workflow for its validation.
Caption: this compound inhibits key oncogenic signaling pathways.
Caption: Experimental workflow for validating this compound's inhibitory activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. In vitro protein kinase assay [bio-protocol.org]
- 6. In vitro kinase assay [protocols.io]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Western blot protocol | Abcam [abcam.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of SU11652
For Researchers, Scientists, and Drug Development Professionals: A comprehensive operational and disposal plan for the potent tyrosine kinase inhibitor, SU11652.
This document provides immediate, essential safety and logistical information for the proper disposal of this compound, a potent receptor tyrosine kinase (RTK) inhibitor. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance in a laboratory setting.
Chemical and Physical Properties
This compound is a synthetic organic compound belonging to the class of indolines and functions as a cell-permeable, potent, reversible, and ATP-competitive tyrosine kinase inhibitor.[1][2] A summary of its relevant properties for disposal is provided below.
| Property | Data | Implication for Disposal |
| Chemical Class | Tyrosine Kinase Inhibitor | Should be treated as hazardous waste.[1] |
| Physical State | Solid | Handle as a powder, minimizing dust generation. |
| Solubility | Soluble in DMSO (10 mg/mL) | Can be dissolved in a combustible solvent for incineration. |
| Aquatic Toxicity | Considered very toxic to aquatic life with long-lasting effects. | Strictly prohibit disposal down the drain or in regular trash.[3] Must be disposed of as hazardous waste to prevent environmental contamination. |
| Combustibility | Combustible | May form hazardous combustion gases. Incineration should be performed in a suitable facility with appropriate exhaust gas treatment.[3] |
| Stability | Specific degradation data not publicly available. | Assume stability and handle as an active compound. Unused material should be disposed of as hazardous chemical waste. |
| Toxicological Data | Not thoroughly investigated. Causes serious eye irritation. May cause allergy or asthma symptoms or breathing difficulties if inhaled. | Wear appropriate Personal Protective Equipment (PPE), including eye protection, gloves, and respiratory protection when handling.[3][4] |
Disposal Plan: A Step-by-Step Protocol
The recommended method for the disposal of this compound is incineration by a licensed hazardous waste disposal facility. This ensures the complete destruction of the compound, mitigating environmental risks.
Experimental Protocol for Laboratory-Scale Waste Neutralization and Disposal Preparation
This protocol outlines the steps for preparing this compound waste for collection by a certified disposal service.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Conduct all handling and preparation steps within a certified chemical fume hood to avoid inhalation of dust or vapors.
2. Waste Segregation and Collection:
-
Solid Waste: Collect all solid this compound waste, including unused compound, contaminated personal protective equipment (gloves, weigh boats, etc.), and lab consumables (pipette tips, tubes) in a dedicated, clearly labeled hazardous waste container.
-
Do not mix with other waste streams.[3]
-
Keep the container securely closed when not in use.
-
-
Liquid Waste (Solutions):
-
If this compound has been dissolved in a solvent (e.g., DMSO), collect the solution in a separate, compatible, and clearly labeled hazardous liquid waste container.
-
Indicate the solvent and estimated concentration of this compound on the label.
-
3. Preparation for Incineration (to be performed by the disposal facility):
-
The primary disposal method involves dissolving or mixing the chemical with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[5] This process should only be carried out by trained professionals in a permitted facility.
4. Storage and Pickup:
-
Store the sealed and labeled hazardous waste containers in a designated, secure area away from incompatible materials.
-
Arrange for pickup by your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Ensure all local, state, and federal regulations for hazardous waste disposal are followed.[3]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling SU11652
This document provides immediate, essential safety and logistical information for the handling and disposal of SU11652, a potent receptor tyrosine kinase (RTK) inhibitor. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Compound Information: this compound is a cell-permeable, potent, reversible, and ATP-competitive inhibitor of several RTKs, including Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Mast/stem cell growth factor receptor (Kit).[1] Its action mechanism involves the inhibition of these signaling pathways, which are crucial in angiogenesis and tumor cell proliferation.[2][3] Additionally, this compound has been shown to induce lysosomal destabilization.[4]
Personal Protective Equipment (PPE)
Given the potent nature of this compound and the absence of a specific Safety Data Sheet (SDS), a conservative approach to personal protection is warranted. The following PPE is mandatory when handling this compound in solid (powder) or solution form. This guidance is based on safety protocols for handling potent, cell-permeable small molecule inhibitors and the SDS of the structurally similar compound, Sunitinib.[5][6][7][8][9]
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles with side-shields. |
| Face Shield | To be worn in addition to goggles when there is a significant risk of splash. | |
| Hand Protection | Gloves | Two pairs of nitrile gloves (double-gloving). |
| Body Protection | Laboratory Coat | A buttoned, knee-length lab coat. |
| Chemical-Resistant Apron | Recommended when handling larger quantities or when there is a high risk of splashing. | |
| Respiratory Protection | Respirator | An N95-rated respirator or higher is required when handling the powdered form of this compound to prevent inhalation. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Work Area: All work with this compound, especially the handling of its powdered form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[9]
-
Emergency Equipment: Ensure an eye wash station and a safety shower are readily accessible.[5][9]
2. Handling the Solid Compound:
-
Weighing: When weighing the powdered compound, do so within the chemical fume hood on a disposable weigh paper.
-
Personal Protective Equipment: At a minimum, wear double nitrile gloves, a lab coat, and safety goggles. An N95 respirator is mandatory during this step.
-
Spill Prevention: Use a spatula for transfers and handle with care to avoid generating dust.
3. Solution Preparation:
-
Solvent: this compound is often dissolved in Dimethyl sulfoxide (DMSO).[1]
-
Procedure: In the chemical fume hood, add the solvent to the vial containing the this compound powder. Cap the vial securely and vortex until the solid is completely dissolved.
-
Storage: Store stock solutions at -20°C or -80°C in clearly labeled, sealed containers.[1]
4. Handling of Solutions:
-
PPE: Wear double nitrile gloves, a lab coat, and safety goggles.
-
Aliquoting: Prepare single-use aliquots to minimize freeze-thaw cycles.[1]
-
Spills: In case of a small spill, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth), and place it in a sealed container for disposal.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Solid this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations. |
| Solutions of this compound | Collect in a designated, sealed hazardous waste container. Do not pour down the drain. |
| Contaminated Labware | Disposable items (e.g., pipette tips, tubes, gloves) that have come into contact with this compound should be placed in a sealed bag and disposed of as hazardous chemical waste. |
| Empty Vials | Rinse with an appropriate solvent (e.g., ethanol or isopropanol) three times. Collect the rinseate as hazardous waste. The rinsed vial can then be disposed of in the appropriate glass waste container. |
Experimental Protocols and Visualizations
Signaling Pathway Inhibited by this compound
This compound inhibits multiple receptor tyrosine kinases (RTKs) that are key drivers of oncogenic signaling pathways. The diagram below illustrates the primary targets of this compound and their downstream effects.
Caption: this compound inhibits VEGFR, PDGFR, FGFR, and c-Kit signaling pathways.
Experimental Workflow: Safe Handling of this compound
The following diagram outlines the logical workflow for the safe handling of this compound from receipt to disposal, emphasizing critical safety checkpoints.
Caption: A workflow for the safe handling of this compound in a laboratory setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of FGF‐FGFR and VEGF‐VEGFR signalling in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural Sourced Inhibitors of EGFR, PDGFR, FGFR and VEGFRMediated Signaling Pathways as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sunitinib and this compound inhibit acid sphingomyelinase, destabilize lysosomes, and inhibit multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hoelzel-biotech.com [hoelzel-biotech.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
